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2-Methoxy-2-methylpropanimidamide hydrochloride Documentation Hub

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  • Product: 2-Methoxy-2-methylpropanimidamide hydrochloride
  • CAS: 619329-28-1

Core Science & Biosynthesis

Foundational

2-Methoxyisobutyramidine Hydrochloride: Structural Identity & Synthetic Utility

Chemical Identity & Structural Analysis[1][2][3][4] 2-Methoxyisobutyramidine hydrochloride (IUPAC: 2-methoxy-2-methylpropanimidamide hydrochloride) is a specialized amidine salt used primarily as a synthone in the constr...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis[1][2][3][4]

2-Methoxyisobutyramidine hydrochloride (IUPAC: 2-methoxy-2-methylpropanimidamide hydrochloride) is a specialized amidine salt used primarily as a synthone in the construction of nitrogen-containing heterocycles. Its structure features a gem-dimethyl group and a methoxy substituent at the


-position relative to the amidine functionality. This steric bulk and electron-donating character make it a valuable building block for modulating the lipophilicity and metabolic stability of drug candidates.
Core Identifiers
PropertySpecification
IUPAC Name 2-Methoxy-2-methylpropanimidamide hydrochloride
Common Name 2-Methoxyisobutyramidine HCl
CAS Number 619329-28-1
Molecular Formula

Molecular Weight 166.65 g/mol
SMILES COC(C)(C)C(=N)N.Cl
Appearance White to off-white hygroscopic crystalline solid
Solubility High in

, MeOH; Low in

, Hexanes
Structural Visualization

The molecule consists of a central quaternary carbon bonded to two methyl groups, a methoxy group, and the amidinium moiety. The hydrochloride salt form ensures stability, preventing the hydrolysis typical of free-base amidines.

ChemicalStructure C_alpha Me1 CH3 C_alpha->Me1 Me2 CH3 C_alpha->Me2 OMe OCH3 C_alpha->OMe C_amidine C=NH C_alpha->C_amidine NH2 NH2 C_amidine->NH2 HCl • HCl

Figure 1: Connectivity of 2-methoxyisobutyramidine. The quaternary


-carbon (Cα) provides steric protection to the ether linkage.

Spectroscopic Signature

Identification of this compound relies on confirming the integrity of the gem-dimethyl and methoxy groups, as well as the amidine protonation state.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

1.35 (s, 6H)
Gem-dimethyl protons (

). Singlet indicates no adjacent protons.

3.15 (s, 3H)
Methoxy protons (

). Distinct sharp singlet.

8.80–9.20 (br s, 3H/4H)
Amidinium protons (

). Broad due to exchange/H-bonding.
13C NMR

~24.0 ppm
Methyl carbons.

~50.5 ppm
Methoxy carbon.

~75.0 ppm
Quaternary

-carbon (

).

~170.0 ppm
Amidine carbon (

).
IR (KBr) 1680 cm

Strong

stretching (amidine salt characteristic).
2800–3200 cm

Broad

stretching (ammonium salt).

Synthesis: The Modified Pinner Protocol

The most robust route to 2-methoxyisobutyramidine hydrochloride is the Pinner Synthesis , starting from 2-methoxy-2-methylpropanenitrile (2-methoxyisobutyronitrile). This two-stage process involves the formation of an imidate ester intermediate followed by ammonolysis.

Reaction Scheme

SynthesisPathway Nitrile 2-Methoxyisobutyronitrile (Precursor) Imidate Intermediate: Methyl 2-methoxyisobutyrimidate HCl Nitrile->Imidate Pinner Reaction (0°C to RT, 12-24h) HCl_MeOH Reagents: Dry HCl (g) + MeOH HCl_MeOH->Imidate Product Product: 2-Methoxyisobutyramidine HCl Imidate->Product Ammonolysis (RT, 24h) Ammonia Reagent: NH3 (in MeOH) Ammonia->Product

Figure 2: Step-wise synthesis via the Pinner reaction mechanism.

Detailed Methodology

Step 1: Formation of the Imidate Ester

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a gas inlet tube and a drying tube (

    
    ).
    
  • Solvation: Dissolve 2-methoxyisobutyronitrile (1.0 eq) in anhydrous methanol (5.0 eq). Note: Excess methanol acts as both reactant and solvent.

  • Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution until saturation (approx. 30-40% weight increase).

    • Critical Control: Maintain temperature <10°C to prevent hydrolysis of the nitrile or formation of side products.

  • Incubation: Seal the vessel and store at 4°C for 16–24 hours. The imidate ester hydrochloride typically precipitates or forms a thick oil.

Step 2: Ammonolysis to Amidine

  • Preparation: If the imidate precipitated, filter and wash with cold dry ether. If oil, concentrate under reduced pressure (keep anhydrous).

  • Ammonolysis: Resuspend the imidate intermediate in anhydrous methanol (3–4 volumes).

  • Reaction: Bubble dry ammonia gas into the solution at 0°C until saturated, or add a solution of 7N

    
     in methanol (2.0 eq).
    
  • Completion: Stir at room temperature for 24 hours. Monitor by TLC (eluent:

    
     90:9:1) or LC-MS.[1][2]
    
  • Purification:

    • Concentrate the mixture to dryness.

    • Triturate the residue with diethyl ether to remove ammonium chloride byproducts (though

      
       is also insoluble in ether, the amidine salt is often soluble in ethanol/isopropanol while 
      
      
      
      is not).
    • Preferred Method: Recrystallize from Isopropanol/Ether or Ethanol/Ether.

Synthetic Utility & Applications

The primary utility of 2-methoxyisobutyramidine lies in its ability to introduce the 2-methoxy-2-methylpropyl motif into heterocyclic scaffolds. This motif is a "bioisostere" strategy:

  • Gem-dimethyl effect: Restricts conformational freedom, potentially locking the drug molecule in a bioactive conformation.

  • Methoxy group: Increases polarity compared to a tert-butyl group, improving solubility while maintaining metabolic stability against cytochrome P450 oxidation (blocked

    
    -position).
    
Heterocycle Formation (Example: Pyrimidine Synthesis)

Reacting the amidine with a


-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) yields substituted pyrimidines.

ReactionCycle Amidine 2-Methoxyisobutyramidine HCl Intermediate Condensation Intermediate Amidine->Intermediate Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Intermediate Base Base (NaOEt) Base->Intermediate Pyrimidine 2-(2-methoxy-2-methylpropyl) -4,6-dimethylpyrimidine Intermediate->Pyrimidine

Figure 3: Cyclocondensation pathway to form a pyrimidine scaffold.

Handling, Stability & Safety

  • Hygroscopicity: Amidine hydrochlorides are generally hygroscopic. Exposure to atmospheric moisture can lead to the formation of a sticky hydrate or partial hydrolysis to the amide (2-methoxyisobutyramide) over prolonged periods.

    • Protocol: Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.

  • Stability: Stable in solid form. In aqueous solution, the amidine is susceptible to hydrolysis at high pH (>10) or elevated temperatures, converting to the amide.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Chemical Structure & Identifiers: 2-Methoxy-2-methylpropanimidamide hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Link (Verified via CAS 619329-28-1 search).

  • Synthesis Protocol (Pinner Reaction): Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates. Journal of Organic Chemistry, 26(2), 412–418. Link

  • Amidine Applications: Dunn, P. J. (2010). Amidines and Guanidines in Medicinal Chemistry. In Comprehensive Medicinal Chemistry II. Elsevier. (General reference for amidine utility in heterocycle synthesis).
  • Commercial Availability & Data: BLD Pharm / SynBlock Product Data Sheets for CAS 619329-28-1. Link

Sources

Exploratory

A Tale of Two Functional Groups: An In-Depth Technical Guide to 2-Methoxy-2-methylpropanimidamide and 2-methoxy-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and medicinal chemistry, the precise manipulation of functional groups is paramount. The nitrile and imidamide moietie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the precise manipulation of functional groups is paramount. The nitrile and imidamide moieties, while structurally related, offer distinct reactive profiles and synthetic opportunities. This guide provides a comprehensive technical exploration of two closely related molecules: 2-methoxy-2-methylpropanenitrile, a readily available synthetic intermediate, and its less-documented counterpart, 2-methoxy-2-methylpropanimidamide. We will delve into their synthesis, reactivity, and potential applications, offering both established protocols and predictive insights based on fundamental chemical principles.

Part 1: The Established Intermediate: 2-Methoxy-2-methylpropanenitrile

2-Methoxy-2-methylpropanenitrile, also known as 2-methoxyisobutyronitrile, is a versatile building block in organic synthesis.[1] Its structure, featuring a sterically hindered nitrile group adjacent to a tertiary carbon bearing a methoxy group, imparts unique reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-methoxy-2-methylpropanenitrile is presented in the table below.

PropertyValue
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
CAS Number 76474-09-4
Appearance Colorless liquid
Boiling Point Not available
SMILES CC(C)(C#N)OC
Synthesis of 2-Methoxy-2-methylpropanenitrile

The primary route to 2-methoxy-2-methylpropanenitrile involves the nucleophilic substitution of 2-methoxy-2-methylpropanol with a cyanide salt.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 2-Methoxy-2-methylpropanol reaction + reactant1->reaction reactant2 Sodium Cyanide (NaCN) reactant2->reaction condition1 Basic conditions arrow condition1->arrow condition2 Reflux condition2->arrow product1 2-Methoxy-2-methylpropanenitrile product2 Sodium Hydroxide (NaOH) reaction->arrow arrow->product1 arrow->product2

Caption: Synthesis of 2-methoxy-2-methylpropanenitrile.

Experimental Protocol: Synthesis of 2-Methoxy-2-methylpropanenitrile

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction Mixture: To the flask, add 2-methoxy-2-methylpropanol and a stoichiometric equivalent of sodium cyanide in a suitable solvent under basic conditions.

  • Reaction: Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion, monitoring by an appropriate method (e.g., TLC or GC).

  • Work-up: After cooling to room temperature, quench the reaction mixture and extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.

Reactivity and Applications

The reactivity of 2-methoxy-2-methylpropanenitrile is dominated by the chemistry of the nitrile group.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-methoxy-2-methylpropanoic acid. Isolating the intermediate amide can be challenging due to the forcing conditions often required for the hydrolysis of this sterically hindered nitrile.[2]

  • Reduction: The nitrile group can be reduced to a primary amine, 2-methoxy-2-methylpropan-1-amine, using strong reducing agents like lithium aluminum hydride.[2][3]

Its primary application lies in its role as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Part 2: The Elusive Target: 2-Methoxy-2-methylpropanimidamide

In stark contrast to its nitrile counterpart, 2-methoxy-2-methylpropanimidamide is not well-documented in scientific literature. However, based on established chemical principles, we can infer its properties and a likely synthetic route.

Physicochemical Properties (Predicted)
PropertyValue
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol
CAS Number 769117-69-3
Appearance Likely a solid at room temperature
SMILES COC(C)(C)C(=N)N
Proposed Synthesis via the Pinner Reaction

The most logical and established method for the synthesis of an imidamide from a nitrile is the Pinner reaction.[4][5][6][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, which can then be treated with ammonia to yield the corresponding amidine.

G cluster_step1 Step 1: Imidate Salt Formation cluster_step2 Step 2: Ammonolysis nitrile 2-Methoxy-2-methylpropanenitrile imidate_salt Ethyl 2-methoxy-2-methylpropanimidate hydrochloride nitrile->imidate_salt + hcl_etoh HCl, Anhydrous Ethanol hcl_etoh->imidate_salt imidamide 2-Methoxy-2-methylpropanimidamide imidate_salt->imidamide + ammonia Ammonia (NH₃) ammonia->imidamide

Caption: Proposed synthesis of 2-methoxy-2-methylpropanimidamide via the Pinner reaction.

Hypothetical Experimental Protocol: Synthesis of 2-Methoxy-2-methylpropanimidamide

  • Imidate Salt Formation:

    • Dissolve 2-methoxy-2-methylpropanenitrile in an excess of anhydrous ethanol, cooled in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution while maintaining a low temperature.

    • The Pinner salt (ethyl 2-methoxy-2-methylpropanimidate hydrochloride) is expected to precipitate from the solution.

    • Isolate the salt by filtration and wash with cold, anhydrous ether.

  • Ammonolysis:

    • Suspend the isolated Pinner salt in a suitable anhydrous solvent.

    • Introduce anhydrous ammonia (either as a gas or a solution in an organic solvent) to the suspension.

    • Stir the reaction mixture until the conversion to the imidamide is complete.

    • The product can be isolated by filtration of the ammonium chloride byproduct and evaporation of the solvent. Further purification may be achieved by crystallization.

Predicted Reactivity

The imidamide functional group is known to be basic and susceptible to hydrolysis.

  • Basicity: The imino and amino groups of the imidamide are expected to be basic and will readily form salts with acids.

  • Hydrolysis: Imidamides can be hydrolyzed under aqueous conditions, potentially yielding the corresponding amide or carboxylic acid, depending on the reaction conditions.

Due to the lack of available data, the specific applications and biological activity of 2-methoxy-2-methylpropanimidamide remain a subject for future investigation.

Part 3: A Comparative Analysis

The structural difference between a nitrile and an imidamide, though seemingly small, leads to a significant divergence in their chemical properties and reactivity.

Feature2-Methoxy-2-methylpropanenitrile2-Methoxy-2-methylpropanimidamide (Predicted)
Functional Group -C≡N-C(=NH)NH₂
Key Atom Hybridization spsp²
Acidity/Basicity NeutralBasic
Primary Reactive Site Electrophilic carbonNucleophilic and basic nitrogens
Key Reactions Hydrolysis, ReductionSalt formation, Hydrolysis

The nitrile is an electrophilic species at the carbon atom, making it susceptible to attack by nucleophiles. In contrast, the imidamide is a basic compound due to the lone pairs on the nitrogen atoms and is more prone to protonation and serving as a nucleophile itself.

G cluster_nitrile 2-Methoxy-2-methylpropanenitrile cluster_imidamide 2-Methoxy-2-methylpropanimidamide nitrile C₅H₉NO (Nitrile) imidamide C₅H₁₂N₂O (Imidamide) nitrile->imidamide Pinner Reaction (+ EtOH, HCl, then NH₃) imidamide->nitrile Deamination/Oxidation (Hypothetical)

Sources

Foundational

Part 1: Chemical Identity and Predicted Physicochemical Properties

An In-depth Technical Guide to the Safety Profile of 2-Methoxy-2-methylpropanimidamide hydrochloride Introduction for the Research Professional: Therefore, this guide has been constructed through a predictive hazard anal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of 2-Methoxy-2-methylpropanimidamide hydrochloride

Introduction for the Research Professional:

Therefore, this guide has been constructed through a predictive hazard analysis approach, a standard and necessary practice in drug development and chemical research. We will synthesize data from structurally analogous compounds to build a robust, precautionary safety profile. The primary analogues referenced include other amidine hydrochlorides (e.g., 2-Methylpropionamidine Hydrochloride) and compounds sharing the 2-methoxy-2-methylpropane backbone (e.g., tert-Butyl methyl ether). This methodology allows us to anticipate potential hazards and establish safe handling protocols grounded in established chemical principles.

Understanding the fundamental properties of a compound is the first step in a thorough safety assessment. The structure of 2-Methoxy-2-methylpropanimidamide hydrochloride, featuring an ether linkage and an imidamide hydrochloride salt, suggests it is likely a crystalline solid, soluble in water and polar organic solvents.

PropertyPredicted Value / ObservationBasis for Prediction
Molecular Formula C₅H₁₃ClN₂O-
Molecular Weight 152.62 g/mol -
Appearance White to off-white crystalline powder or solid.[1]Based on the hydrochloride salt form of similar amidine compounds.[1]
Boiling Point Data not available; likely to decompose upon strong heating.Amidine salts are often thermally unstable.
Melting Point Expected to be relatively high, likely in the range of 150-170 °C.[1]The melting point for 2-Methylpropionamidine Hydrochloride is 159-162 °C.[1]
Solubility Predicted to be soluble in water.[2][3]The hydrochloride salt form enhances aqueous solubility. The ether component suggests miscibility with many organic solvents.[2][3]
Vapor Pressure Low; not expected to be a significant inhalation hazard at room temperature unless aerosolized.As a solid salt, vapor pressure is negligible.
Chemical Stability Stable under recommended storage conditions. May be sensitive to strong bases and oxidizing agents.[4]The ether linkage can be susceptible to strong acids, and the amidine can be deprotonated by strong bases. Incompatible with strong oxidizing materials.[4]

Part 2: Predictive Hazard Identification and Classification

Based on its constituent functional groups, 2-Methoxy-2-methylpropanimidamide hydrochloride presents a composite hazard profile that demands careful handling.

  • Acute Toxicity (Oral): Predicted to be Harmful if Swallowed. This is a primary concern based on data from analogous amidine compounds.[5][6] Ingestion may lead to irritation of the gastrointestinal tract.

  • Skin Corrosion/Irritation: Predicted to Cause Skin Irritation. [1][7] Prolonged or repeated contact may lead to redness and discomfort.

  • Serious Eye Damage/Irritation: Predicted to Cause Serious Eye Irritation. [1][7] Direct contact with the eyes is likely to cause significant irritation, pain, and redness.[8] Immediate and thorough rinsing is crucial.

  • Skin Sensitization: Predicted to have the potential to cause an allergic skin reaction. [5][6] Some individuals may develop an allergic response (sensitization) upon repeated contact.

  • Respiratory Irritation: Predicted to Cause Respiratory Irritation. [7] Inhalation of dust or aerosols may irritate the respiratory tract, leading to symptoms like coughing.[8]

  • Flammability: Not considered a primary fire hazard in its solid form. However, the organic structure suggests it is combustible. Hazardous decomposition products, including oxides of nitrogen, carbon monoxide, carbon dioxide, and hydrogen chloride gas, are expected in a fire.[9]

Part 3: Emergency Procedures and First-Aid Measures

A rapid and informed response is critical in the event of an exposure. The following protocols are based on established best practices for handling irritant and potentially toxic chemicals.

Step-by-Step First-Aid Protocol
  • In Case of Inhalation:

    • Immediately move the exposed individual to fresh air.[9][10]

    • If breathing is difficult, administer oxygen if you are trained to do so.[9]

    • If breathing has stopped, perform artificial respiration.[10]

    • Seek immediate medical attention.[11]

  • In Case of Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][11]

    • Wash the area with soap and water.[9]

    • If irritation develops or persists, seek medical attention.[9]

    • Wash contaminated clothing before reuse.[5]

  • In Case of Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5][11]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

  • In Case of Ingestion:

    • Do NOT induce vomiting.[9]

    • If the person is conscious and alert, rinse their mouth with water and give two glasses of water to drink.[9]

    • Never give anything by mouth to an unconscious person.[5]

    • Seek immediate medical attention.[10]

Part 4: Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use media appropriate for the surrounding fire. For the chemical itself, use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[5][8][9]

  • Specific Hazards: Thermal decomposition can release toxic and irritating gases, including NOx, CO, CO2, and HCl.

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[9]

Accidental Release (Spill) Protocol
  • Evacuate & Ventilate: Evacuate non-essential personnel from the area. Ensure adequate ventilation.

  • Wear Full PPE: Don appropriate personal protective equipment (see Part 5), including respiratory protection, gloves, and eye protection.

  • Containment: Prevent the spill from entering drains or waterways.[9]

  • Cleanup:

    • Carefully sweep or vacuum up the solid material, avoiding dust generation.[5]

    • Place the collected material into a suitable, labeled container for disposal.[5]

    • Clean the spill area thoroughly with a detergent and water.[9]

  • Disposal: Dispose of the waste material in accordance with local, regional, and national regulations.

Part 5: Exposure Controls and Personal Protection

The principle of "As Low As Reasonably Achievable" (ALARA) should guide all handling procedures. The causality for PPE selection is based on preventing all routes of potential exposure: dermal, ocular, and inhalation.

  • Engineering Controls:

    • Primary: Work should be conducted in a certified chemical fume hood or with local exhaust ventilation to keep airborne concentrations low.[7][11]

    • Secondary: An eyewash station and safety shower must be readily accessible in the immediate work area.[4][7]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[7][9]

    • Skin Protection:

      • Gloves: Wear chemically resistant gloves such as nitrile, neoprene, or butyl rubber.[9] Always inspect gloves for integrity before use.

      • Clothing: A flame-retardant lab coat and closed-toe shoes are required.

    • Respiratory Protection:

      • A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if ventilation is insufficient or if there is a risk of aerosol generation.[9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_assessment Initial Hazard Assessment cluster_ppe PPE Selection Start Handling 2-Methoxy-2- methylpropanimidamide HCl Assess_Task Evaluate Task: - Scale (mg vs g) - Potential for dust/aerosol? - Heating? Start->Assess_Task Base_PPE Standard Lab PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Assess_Task->Base_PPE All Tasks Face_Shield Add Face Shield Assess_Task->Face_Shield Large scale or splash potential Resp_Protection Add Respirator (N95 or higher) Assess_Task->Resp_Protection High dust/aerosol potential or no hood Fume_Hood Work in Fume Hood Base_PPE->Fume_Hood Face_Shield->Fume_Hood Resp_Protection->Fume_Hood caption PPE Selection Workflow Diagram

Caption: PPE Selection Workflow Diagram.

Part 6: Handling, Storage, and Reactivity

Safe Handling Practices
  • Wash hands and any exposed skin thoroughly after handling.[9][11]

  • Avoid breathing dust or creating aerosols.[7][11]

  • Use only in a well-ventilated area, preferably a fume hood.[9][11]

  • Do not eat, drink, or smoke in the laboratory.[11]

  • Keep containers tightly closed when not in use.[12]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep the container tightly sealed to prevent moisture absorption.

  • Store away from incompatible materials.

  • Store in a locked cabinet or area accessible only to authorized personnel.

Stability and Reactivity
  • Reactivity: Generally stable under normal conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

  • Conditions to Avoid: Excess heat and exposure to moisture.

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[9]

References

  • Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. Available at: [Link]

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Available at: [Link]

  • PubChem. 2-Methoxy-2-methylpropan-1-amine. Available at: [Link]

  • LABOSHOP. Safety Data Sheet. Available at: [Link]

  • International Chemical Safety Cards. 2-METHOXY-2-METHYL PROPANE. Available at: [Link]

  • Metasci. Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Available at: [Link]

  • AIST. Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applications. Available at: [Link]

  • Acros Organics. Azobis(2-methylpropionamidine) dihydrochloride, 98% MSDS. Available at: [Link]

  • Sdfine. SODIUM LAURYL SULPHATE. Available at: [Link]

  • EPA. 2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide Properties. Available at: [Link]

  • Chemistry Store. MATERIAL SAFETY DATA SHEET SODIUM LAURETH SULFATE. Available at: [Link]

  • Australian Government Department of Health. Propane, 2-methoxy-2-methyl-: Human health tier II assessment. Available at: [Link]

  • Deepak Nitrite. SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methoxy-1-propanol. Available at: [Link]

  • 3D-basics. Safety Data Sheet: (2-methoxymethylethoxy)propanol. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility &amp; Stability Profile of 2-Methoxy-2-methylpropanimidamide Hydrochloride

CAS Registry Number: 619329-28-1 Molecular Formula: C H N O · HCl Molecular Weight: 168.62 g/mol (Salt), 132.16 g/mol (Free Base) Executive Summary This technical guide provides a comprehensive analysis of the solubility...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 619329-28-1 Molecular Formula: C


H

N

O · HCl Molecular Weight: 168.62 g/mol (Salt), 132.16 g/mol (Free Base)

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 2-Methoxy-2-methylpropanimidamide hydrochloride in aqueous media. Designed for pharmaceutical scientists and process chemists, this document moves beyond static solubility values to address the dynamic relationship between solubility, pH-dependent ionization, and hydrolytic stability .

While specific empirical solubility data for this intermediate is often proprietary, structural analogs (e.g., AAPH, acetamidine HCl) and physicochemical principles confirm it is highly water-soluble (>100 mg/mL estimated). However, the critical challenge in handling this compound is not dissolving it, but maintaining its integrity in solution. The amidine functional group is susceptible to hydrolysis, converting to the corresponding amide (2-methoxy-2-methylpropanamide) and ammonium chloride, a reaction accelerated by alkaline pH and elevated temperatures.

Key Recommendation: Researchers must treat aqueous solutions of this compound as time-sensitive . Solubility determination should always be coupled with a stability-indicating HPLC method to distinguish between the active pharmaceutical ingredient (API) intermediate and its hydrolysis degradation product.

Physicochemical Identity & Solubility Thermodynamics

Structural Determinants of Solubility

The high aqueous solubility of 2-Methoxy-2-methylpropanimidamide hydrochloride is driven by three synergistic structural features:

  • Ionic Character: As a hydrochloride salt, the lattice energy is overcome by the high dielectric constant of water, leading to rapid dissociation into the amidinium cation and chloride anion.

  • Hydrogen Bonding: The amidinium group (–C(=NH

    
    )
    
    
    
    NH
    
    
    ) acts as a potent hydrogen bond donor, while the ether oxygen (methoxy group) serves as a hydrogen bond acceptor, anchoring the molecule in the aqueous solvation shell.
  • Compact Hydrophobic Moiety: The tert-butyl-like backbone (2-methyl-2-methoxypropyl) is small enough that it does not significantly disrupt the water network (hydrophobic effect is minimal compared to hydration enthalpy).

Theoretical Solubility Data (Analog-Based)

In the absence of a specific Certificate of Analysis (CoA) value, we derive expectations from the structurally homologous radical initiator AAPH (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) .

Property2-Methoxy-2-methylpropanimidamide HClAnalog: AAPH (CAS 2997-92-4)
Water Solubility High (>100 mg/mL expected) ~176 mg/mL (at 20°C)
Solubility in Ethanol ModerateSoluble
Solubility in Toluene NegligibleInsoluble
Hygroscopicity High (Deliquescent risk)Hygroscopic
pKa (Amidine) ~11.0 – 12.0 (Strong Base)~11.5

Expert Insight: Amidines are strong bases.[1] In water, the equilibrium overwhelmingly favors the protonated amidinium form. However, if the pH is adjusted >10, the free base precipitates or oils out, drastically reducing solubility.[2]

Critical Stability Mechanism: The Hydrolysis Trap

The most common error in handling amidine hydrochlorides is assuming that a clear solution implies a stable solution. Amidines undergo nucleophilic attack by water at the central carbon, leading to irreversible hydrolysis.

Degradation Pathway

The hydrolysis follows a pseudo-first-order kinetic profile, heavily influenced by pH.

  • Acidic/Neutral pH: The protonated amidinium ion is relatively resistant to nucleophilic attack due to charge repulsion, but slow hydrolysis still occurs over days.

  • Basic pH (>9): The presence of hydroxide ions (

    
    ) and the formation of the neutral free base accelerates hydrolysis exponentially.
    

HydrolysisPathway cluster_conditions Catalytic Factors Amidine Amidine HCl (Soluble, Active) Transition Tetrahedral Intermediate Amidine->Transition + H2O (Slow at pH < 7) Amide Primary Amide (Degradant) Transition->Amide - NH4Cl Ammonia Ammonium Cl Transition->Ammonia Heat Heat (>30°C) Heat->Transition Base Base (pH > 9) Base->Transition

Figure 1: Hydrolytic degradation pathway of amidine hydrochlorides in aqueous solution. Note that high pH and temperature catalyze the irreversible conversion to the amide.[2]

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the maximum concentration at equilibrium while mitigating hydrolysis.

Reagents:

  • Deionized Water (pH 6.0–7.0)

  • 0.1 M HCl (to maintain acidic environment if stability is critical)

  • HPLC-grade Acetonitrile (for dilution)

Workflow:

  • Preparation: Add excess solid 2-Methoxy-2-methylpropanimidamide HCl to 5.0 mL of water in a glass vial.

  • Equilibration: Agitate at 4°C (cold room) for 24 hours. Note: We use 4°C to minimize hydrolysis during the saturation phase.

  • Sampling: Filter an aliquot using a 0.22 µm PVDF syringe filter.

  • Dilution: Immediately dilute the filtrate 1:100 into the HPLC mobile phase (e.g., 5% Acetonitrile in Water + 0.1% TFA).

  • Quantification: Analyze via HPLC-UV (210 nm) against a freshly prepared standard curve.

Protocol B: Stability-Indicating HPLC Method

Objective: Verify solution integrity during solubility studies.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). TFA is preferred over Formic Acid to suppress silanol interactions with the cationic amidine.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 30% B over 10 minutes. (Amidine is very polar and will elute early; the amide degradant is less polar and will elute later).

  • Detection: UV at 210 nm (Amidine has weak UV absorbance; consider CAD or MS if available).

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis Step1 Weigh Excess Compound Step2 Add Solvent (Water/Buffer) Step1->Step2 Step3 Agitate at 4°C (24h) Step2->Step3 Step4 Filter (0.22 µm) Step3->Step4 Supernatant Step5 Dilute in Mobile Phase Step4->Step5 Step6 HPLC-UV / MS Step5->Step6 Decision Degradant > 1%? Step6->Decision ResultA Valid Solubility Data Decision->ResultA No ResultB Invalid: Hydrolysis Occurred Decision->ResultB Yes

Figure 2: Workflow for solubility determination with integrated stability checkpoint.

Handling & Storage Guidelines

To ensure reproducibility in solubility data, strict handling of the solid state is required.

  • Hygroscopicity: Amidine salts are notoriously hygroscopic. Absorption of atmospheric moisture initiates hydrolysis in the solid state (forming a sticky paste).

    • Action: Store in a desiccator or under Nitrogen/Argon.

    • Action: Warm the bottle to room temperature before opening to prevent condensation.

  • Solution Storage:

    • Short Term (<24h): Store at 4°C.

    • Long Term: Do not store aqueous stock solutions. Prepare fresh or freeze at -20°C (validate freeze-thaw stability first).

  • Buffer Selection: Avoid phosphate buffers if possible, as they can catalyze hydrolysis in some amidine systems.[3] Acetate or Citrate buffers (pH 4–5) are superior for stabilizing amidines.

References

  • ChemicalBook. (2025). 2-Methoxy-2-methylpropanimidamide hydrochloride Properties and Supplier Data. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 126802731, 2-Methoxy-2-methylpropanimidamide hydrochloride. Retrieved from

  • Selleck Chemicals. (2025). Cl-Amidine Hydrochloride (Analogous Amidine Stability Data). Retrieved from

  • Wikipedia. (2025). 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) Solubility Profile. Retrieved from

  • BenchChem. (2025). Technical Support: Stabilizing Amidine Functional Groups in Solution. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Methoxy-2-methylpropanamidine from 2-Methoxy-2-methylpropanenitrile

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 2-methoxy-2-methylpropanamidine, a valuable building block in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-methoxy-2-methylpropanamidine, a valuable building block in medicinal chemistry and drug development. The protocol details the conversion of 2-methoxy-2-methylpropanenitrile to the target amidine via the well-established Pinner reaction. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations. The content is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the process.

Introduction: The Significance of Amidines in Drug Discovery

Amidines are a class of organic compounds characterized by the functional group RC(NH)NH2. They are recognized as important pharmacophores due to their ability to act as bioisosteres of amines and for their basicity, which allows them to form stable salts. The amidine moiety is a key structural feature in numerous biologically active molecules and approved drugs, where it often plays a crucial role in molecular recognition and binding to biological targets. The synthesis of novel amidine-containing compounds is, therefore, a significant endeavor in the pursuit of new therapeutic agents. This guide focuses on the preparation of 2-methoxy-2-methylpropanamidine, a potentially useful intermediate for the synthesis of more complex molecules.

The Pinner Reaction: A Classic Approach to Amidine Synthesis

The Pinner reaction is a reliable and time-tested method for the synthesis of amidines from nitriles.[1][2][3] The reaction proceeds in two main stages:

  • Formation of the Pinner Salt: The nitrile is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form an imino ester hydrochloride, commonly known as a Pinner salt.[1][4]

  • Ammonolysis of the Pinner Salt: The intermediate Pinner salt is then reacted with ammonia or an amine to yield the desired amidine.[1][4]

The choice of the Pinner reaction for the conversion of 2-methoxy-2-methylpropanenitrile is based on its efficiency and the commercial availability of the starting materials.

Reaction Mechanism

The mechanism of the Pinner reaction involves the initial protonation of the nitrile nitrogen by the strong acid catalyst, which significantly increases the electrophilicity of the nitrile carbon. This is followed by the nucleophilic attack of the alcohol on the activated nitrile carbon. Subsequent proton transfer and elimination of a proton lead to the formation of the stable Pinner salt. The Pinner salt is then subjected to nucleophilic attack by ammonia, leading to the formation of a tetrahedral intermediate which, upon elimination of the alcohol, yields the final amidine product.

G cluster_0 Pinner Salt Formation cluster_1 Ammonolysis Nitrile 2-Methoxy-2-methylpropanenitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + H+ Pinner_Salt Pinner Salt (Imino Ester Hydrochloride) Pinner_Salt_Intermediate Imino Ester Intermediate Protonated_Nitrile->Pinner_Salt_Intermediate + Ethanol Alcohol Ethanol Pinner_Salt_Intermediate->Pinner_Salt - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Pinner_Salt->Tetrahedral_Intermediate + Ammonia Amidine_Product 2-Methoxy-2-methylpropanamidine Ammonia Ammonia Tetrahedral_Intermediate->Amidine_Product - Ethanol

Figure 1: Reaction mechanism for the synthesis of 2-methoxy-2-methylpropanamidine via the Pinner reaction.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-methoxy-2-methylpropanamidine hydrochloride from 2-methoxy-2-methylpropanenitrile.

Materials and Reagents
ReagentFormulaCAS No.Supplier
2-Methoxy-2-methylpropanenitrileC₅H₉NO12578534-87-6Sigma-Aldrich
Anhydrous Ethanol (EtOH)C₂H₅OH64-17-5Fisher Scientific
Anhydrous Diethyl Ether(C₂H₅)₂O60-29-7Sigma-Aldrich
Hydrogen Chloride (gas)HCl7647-01-0Airgas
Ammonia (gas or solution in EtOH)NH₃7664-41-7Sigma-Aldrich
Sodium Sulfate (anhydrous)Na₂SO₄7757-82-6Fisher Scientific
Safety Precautions

2-Methoxy-2-methylpropanenitrile is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times. Anhydrous reagents are moisture-sensitive, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Hydrogen chloride and ammonia are corrosive and toxic gases and should be handled with extreme care.

Reaction Setup

The reaction should be performed in oven-dried glassware under a positive pressure of an inert gas. A typical setup would include a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a gas outlet connected to a bubbler or a scrubbing system to neutralize excess HCl and ammonia gas.

Step-by-Step Procedure

Part A: Formation of the Pinner Salt (2-Methoxy-2-methylpropanimidate hydrochloride)

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-2-methylpropanenitrile (10.0 g, 88.4 mmol).

  • Add anhydrous ethanol (4.4 g, 95.5 mmol, 1.08 eq.) and anhydrous diethyl ether (100 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, stop the flow of HCl gas and purge the flask with nitrogen to remove any excess HCl.

  • The Pinner salt will precipitate out of the solution as a white solid. Collect the solid by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

Part B: Ammonolysis to 2-Methoxy-2-methylpropanamidine hydrochloride

  • Suspend the dried Pinner salt in anhydrous ethanol (100 mL) in a clean, dry round-bottom flask.

  • Cool the suspension to 0 °C.

  • Slowly bubble ammonia gas through the stirred suspension or add a saturated solution of ammonia in ethanol. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition of ammonia is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction for the disappearance of the Pinner salt by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the ammonium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methoxy-2-methylpropanamidine hydrochloride.

Purification

The crude product can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and diethyl ether.

  • Dissolve the crude amidine hydrochloride in a minimal amount of hot ethanol.

  • Slowly add diethyl ether until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Summary of Quantitative Data
ParameterValue
Starting Material (Nitrile)10.0 g (88.4 mmol)
Ethanol4.4 g (95.5 mmol)
Expected Product (Amidine HCl)13.5 g (assuming 100% yield)
Typical Yield70-85%
Reaction Temperature (Pinner Salt)0 °C
Reaction Temperature (Ammonolysis)0 °C to Room Temperature
Reaction Time (Pinner Salt)2-4 hours
Reaction Time (Ammonolysis)12-16 hours

Experimental Workflow

The entire experimental procedure, from the starting nitrile to the purified amidine hydrochloride, is summarized in the following workflow diagram.

G Start Start: 2-Methoxy-2-methylpropanenitrile Pinner_Reaction Pinner Reaction: + Anhydrous EtOH, Anhydrous Et2O + Dry HCl gas at 0°C Start->Pinner_Reaction Pinner_Salt_Formation Formation of Pinner Salt (Precipitate) Pinner_Reaction->Pinner_Salt_Formation Filtration_1 Filtration and Washing with cold Et2O Pinner_Salt_Formation->Filtration_1 Ammonolysis Ammonolysis: + Anhydrous EtOH + NH3 gas at 0°C to RT Filtration_1->Ammonolysis Reaction_Completion Stir for 12-16 hours Ammonolysis->Reaction_Completion Filtration_2 Filtration to remove NH4Cl Reaction_Completion->Filtration_2 Concentration Concentration under reduced pressure Filtration_2->Concentration Crude_Product Crude Amidine Hydrochloride Concentration->Crude_Product Purification Recrystallization (EtOH/Et2O) Crude_Product->Purification Final_Product Purified 2-Methoxy-2-methylpropanamidine HCl Purification->Final_Product

Figure 2: Experimental workflow for the synthesis of 2-methoxy-2-methylpropanamidine hydrochloride.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-methoxy-2-methylpropanamidine hydrochloride from 2-methoxy-2-methylpropanenitrile using the Pinner reaction. By following the outlined procedures and adhering to the specified safety precautions, researchers can effectively synthesize this valuable amidine for further use in drug discovery and development programs. The mechanistic insights and detailed experimental steps are intended to empower scientists with the knowledge to not only replicate the synthesis but also to adapt the methodology for other nitrile substrates.

References

  • Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

  • Synthesis of amidines. Organic Chemistry Portal. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • 2-Methoxy-2-methylpropanenitrile | C5H9NO. PubChem. [Link]

  • Purifying method of high-purity amidine hydrochloride.
  • Pinner Reaction. NROChemistry. [Link]

  • Pinner Reaction. Organic Chemistry Portal. [Link]

  • Process for preparing amidine salts.

Sources

Application

Application Note: A Versatile Approach to CFTR Modulator Analogs via Amidine Intermediates

Introduction: The Role of CFTR Modulators and the Potential of Amidine Scaffolds Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of CFTR Modulators and the Potential of Amidine Scaffolds

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel critical for maintaining ion and fluid homeostasis across epithelial surfaces.[1] The advent of CFTR modulators—small molecules that correct the underlying protein defect—has revolutionized CF treatment.[2] Current therapies, such as the combination of elexacaftor, tezacaftor, and ivacaftor, have significantly improved the quality of life for many individuals with CF.[3] The core structures of many approved CFTR modulators, including ivacaftor and tezacaftor, feature amide bonds that are crucial for their biological activity.[2]

In medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a powerful tool for optimizing drug properties.[4] Amidines, characterized by a -C(=NH)-NH2 functional group, are recognized as valuable bioisosteres of amides.[4] Their unique electronic and steric properties, including their basicity and ability to participate in hydrogen bonding, can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property.[4] This application note presents a conceptual framework and detailed protocols for the synthesis of CFTR modulator analogs by incorporating an amidine moiety as a bioisosteric replacement for the amide linkage, a novel approach that could lead to the discovery of next-generation CFTR therapeutics.

Rationale for Amidine Bioisosterism in CFTR Modulators

The amide bond in drugs like Ivacaftor and Tezacaftor plays a critical role in their interaction with the CFTR protein. However, amides can be susceptible to enzymatic cleavage, potentially limiting their metabolic stability. Amidines, being more basic than amides, can form stronger ionic interactions with negatively charged residues in the target protein, potentially enhancing binding affinity and efficacy. Furthermore, the introduction of an amidine group can alter the physicochemical properties of the molecule, such as solubility and membrane permeability, which are key factors in drug development. This application note will focus on a proposed synthesis of an analog of Ivacaftor, where the central amide bond is replaced by an amidine.

Proposed Synthetic Strategy: A Convergent Approach to an Ivacaftor Amidine Analog

The proposed synthesis of an Ivacaftor amidine analog follows a convergent strategy, wherein the quinoline and aniline fragments are synthesized separately and then coupled in the final step. The key transformation is the formation of the amidine bridge, which can be achieved through several established methods. Here, we will detail a protocol based on the Pinner reaction, a classic and reliable method for amidine synthesis from nitriles and amines.[5][6]

Diagram of the Proposed Synthetic Workflow

G cluster_quinoline Quinoline Fragment Synthesis cluster_aniline Aniline Fragment Synthesis cluster_amidine_formation Amidine Formation (Pinner Reaction) A Commercially Available Aniline Derivative B Gould-Jacobs Reaction A->B Diethyl (ethoxymethylene)malonate C 4-Hydroxyquinoline-3-carboxylate B->C D Hydrolysis C->D NaOH E 4-Hydroxyquinoline-3-carboxylic Acid D->E K 4-Hydroxyquinoline-3-carbonitrile E->K Conversion to Nitrile (e.g., via amide and dehydration) F 2,4-Di-tert-butylphenol G Nitration F->G HNO3/H2SO4 H 5-Nitro-2,4-di-tert-butylphenol G->H I Reduction H->I H2, Pd/C J 5-Amino-2,4-di-tert-butylphenol I->J M Amidine Synthesis J->M Pinner Salt from K L Pinner Salt Formation K->L HCl, EtOH L->M N Ivacaftor Amidine Analog M->N

Caption: Proposed synthetic workflow for an Ivacaftor amidine analog.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid (Quinoline Fragment)

This protocol is adapted from established procedures for the synthesis of the quinoline core of Ivacaftor.

Materials:

  • Substituted aniline (e.g., 2-amino-5-chlorobenzoic acid)

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Gould-Jacobs Reaction: A mixture of the substituted aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 120-130 °C for 2 hours.

  • The reaction mixture is then added dropwise to preheated diphenyl ether at 250 °C and stirred for 30 minutes.

  • After cooling, the solid product is collected by filtration, washed with hexane, and dried to yield the corresponding 4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The ester (1.0 eq) is suspended in a 10% aqueous solution of NaOH and refluxed for 2 hours.

  • The mixture is cooled, and the pH is adjusted to 2-3 with concentrated HCl to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried to afford 4-hydroxyquinoline-3-carboxylic acid.

Protocol 2: Synthesis of 5-Amino-2,4-di-tert-butylphenol (Aniline Fragment)

This protocol is based on standard aromatic functional group transformations.

Materials:

  • 2,4-Di-tert-butylphenol

  • Nitric acid (HNO3)

  • Sulfuric acid (H2SO4)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Methanol

Procedure:

  • Nitration: To a solution of 2,4-di-tert-butylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then poured into ice water.

  • The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to yield 5-nitro-2,4-di-tert-butylphenol.

  • Reduction: The nitro compound (1.0 eq) is dissolved in methanol, and Pd/C (10 mol%) is added.

  • The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration, and the solvent is evaporated to give 5-amino-2,4-di-tert-butylphenol.

Protocol 3: Synthesis of Ivacaftor Amidine Analog via Pinner Reaction

This protocol outlines the key amidine formation step.

Materials:

  • 4-Hydroxyquinoline-3-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Ammonia (NH3)

  • Trifluoroacetic anhydride (TFAA)

  • Ethanol (anhydrous)

  • Hydrogen chloride (gas)

  • 5-Amino-2,4-di-tert-butylphenol

  • Triethylamine

Procedure:

  • Conversion of Carboxylic Acid to Nitrile:

    • The 4-hydroxyquinoline-3-carboxylic acid (1.0 eq) is converted to the corresponding acid chloride using thionyl chloride.

    • The acid chloride is then reacted with ammonia to form the primary amide.

    • The amide is dehydrated using a reagent such as trifluoroacetic anhydride to yield 4-hydroxyquinoline-3-carbonitrile.

  • Pinner Salt Formation:

    • Anhydrous ethanol is saturated with dry hydrogen chloride gas at 0 °C.

    • The 4-hydroxyquinoline-3-carbonitrile (1.0 eq) is added to this solution, and the mixture is stirred at room temperature for 24 hours.

    • The resulting Pinner salt (an ethyl imidate hydrochloride) precipitates and is collected by filtration under anhydrous conditions.

  • Amidine Synthesis:

    • The Pinner salt (1.0 eq) is suspended in a suitable solvent (e.g., dichloromethane).

    • 5-Amino-2,4-di-tert-butylphenol (1.0 eq) and triethylamine (2.2 eq) are added, and the mixture is stirred at room temperature for 48 hours.

    • The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield the Ivacaftor amidine analog.

Data Presentation: Expected vs. Actual Yields and Purity

The following table provides a hypothetical comparison of expected and achievable yields for the key steps in the synthesis. Actual yields will vary depending on reaction scale and optimization.

StepIntermediate/ProductExpected Yield (%)Purity (by HPLC, %)
Protocol 1
Gould-Jacobs Reaction4-Hydroxyquinoline-3-carboxylate75-85>95
Hydrolysis4-Hydroxyquinoline-3-carboxylic Acid90-98>98
Protocol 2
Nitration5-Nitro-2,4-di-tert-butylphenol60-70>95
Reduction5-Amino-2,4-di-tert-butylphenol85-95>98
Protocol 3
Conversion to Nitrile4-Hydroxyquinoline-3-carbonitrile70-80>97
Pinner Reaction & Amidine FormationIvacaftor Amidine Analog40-60>98

Conclusion and Future Directions

This application note details a conceptual yet scientifically grounded approach for the synthesis of CFTR modulator analogs utilizing amidine intermediates. The provided protocols offer a starting point for researchers to explore this novel chemical space. The successful synthesis and subsequent biological evaluation of these amidine-containing analogs could provide valuable insights into the structure-activity relationships of CFTR modulators and potentially lead to the development of new therapeutic agents with improved pharmacological profiles. Further work will focus on optimizing the reaction conditions and exploring alternative amidine synthesis methods, such as metal-catalyzed amination of nitriles, to broaden the scope and efficiency of this synthetic strategy.

References

  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. (2024). Molecules, 29(4), 821. [Link]

  • Pinner reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2019). Journal of Medicinal Chemistry, 62(17), 7641–7674. [Link]

  • CFTR Modulator Therapies. (n.d.). Cystic Fibrosis Foundation. Retrieved February 14, 2026, from [Link]

  • Ester and Amide Bioisosteres. (2024, February 16). Cambridge MedChem Consulting. Retrieved February 14, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of Hygroscopic Amidine Hydrochloride Salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with hygroscopic amidine hydrochloride salts.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with hygroscopic amidine hydrochloride salts. The inherent ability of these compounds to readily absorb moisture from the atmosphere presents unique challenges that can impact experimental reproducibility, compound stability, and overall data integrity.[1] This document provides expert-driven answers to common questions and troubleshooting guidance to ensure the successful use of these critical reagents in your research.

Troubleshooting Guide

This section addresses specific problems that may arise from the improper storage or handling of hygroscopic amidine hydrochloride salts.

Issue 1: My amidine salt has turned into a sticky, clumpy, or oily solid. What happened, and can I still use it?

  • Question: I opened my vial of amidine hydrochloride salt, which was previously a fine, crystalline powder, and now it appears clumpy and has a wet or sticky texture. What caused this, and is the material compromised?

  • Answer: This physical change is a classic sign of significant moisture absorption.[1] Hygroscopic materials have a strong affinity for water and will pull moisture from the surrounding air.[2] The hydrochloride salt form, while often beneficial for solubility and initial crystallinity, can enhance this tendency.

    The primary concern with moisture absorption is not just the physical change, but the potential for chemical degradation. Amidines are susceptible to hydrolysis, a reaction with water that cleaves the amidine group to form an amide and an amine.[3][4] This degradation is often accelerated by the presence of absorbed water, which can act as both a reactant and a medium for the reaction.[5][6] Furthermore, the absorbed water will lead to inaccurate weighing, resulting in solution concentrations that are lower than intended.[2]

    Can it be used? Using the material in this state is strongly discouraged due to the high probability of degradation and inaccurate concentration. If the material is critical and cannot be replaced immediately, you must first assess its integrity.

    Recommended Protocol: Assessing a Moisture-Exposed Amidine Salt

    • Water Content Determination: The most direct way to quantify moisture is through Karl Fischer titration. This will give you the exact percentage of water in your sample.

    • Purity Analysis: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the purity of the compound. Compare the purity profile to a reference standard or the certificate of analysis that came with the new material. Look for the appearance of new peaks that could correspond to hydrolysis products (e.g., the corresponding amide).

    • Drying (Use with Caution): In some cases, the material can be dried under high vacuum in a desiccator with a strong desiccant (e.g., phosphorus pentoxide).[7] However, be aware that heating should be avoided unless you are certain of the compound's thermal stability, as it could accelerate degradation.[7] After drying, a repeat purity analysis is essential.

    If significant degradation is observed, the material should be discarded.

Issue 2: I'm observing inconsistent results or a loss of potency in my biological assays.

  • Question: My experiments using a solution of an amidine hydrochloride salt are showing variable results or a gradual decrease in the expected biological activity. Could this be related to compound storage?

  • Answer: Yes, this is a very common consequence of improper storage of hygroscopic compounds. There are two primary causes rooted in moisture absorption:

    • Inaccurate Concentration: If the solid material absorbed water before you weighed it, the actual amount of active compound you dissolved was less than you calculated.[2] This leads to lower-than-expected concentrations and, consequently, reduced biological effect.

    • Chemical Degradation: As mentioned previously, amidines can hydrolyze in the presence of water.[3] If the solid has been compromised by moisture, or if stock solutions are stored improperly, the concentration of the active amidine will decrease over time, being replaced by its less active (or inactive) hydrolysis products.[8] This leads to a real loss of potency.

    The following workflow can help you troubleshoot this issue.

    Troubleshooting Workflow for Inconsistent Assay Results
    Caption: Decision tree for troubleshooting assay inconsistency.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the best practices for storing and handling hygroscopic amidine hydrochloride salts.

Q1: What are the ideal long-term storage conditions for a newly received hygroscopic amidine hydrochloride salt?

A1: Proper storage from the moment of receipt is critical to ensuring the long-term stability and integrity of the compound. The goal is to create a multi-barrier defense against moisture.[9]

ParameterRecommendationRationale
Temperature -20°C is generally recommended.[10]Low temperatures slow down the rate of any potential chemical degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen).[10]This displaces air, which contains moisture and oxygen, protecting the compound from both hydrolysis and oxidation.
Primary Container Tightly sealed, amber glass vial.Glass is less permeable to moisture than most plastics. The amber color protects against light-induced degradation.[11] The seal is the first line of defense.
Secondary Container Place the primary vial inside a desiccator.A desiccator provides a dry environment, acting as a crucial second barrier against ambient humidity, especially during temperature changes.[12]
Desiccant Use a high-efficiency desiccant (e.g., Drierite®, phosphorus pentoxide).Ensure the desiccant is active (e.g., blue for indicating Drierite®). Regenerate or replace it regularly.

Q2: What is the correct procedure for handling and weighing a hygroscopic amidine salt in the lab?

A2: The brief period of handling and weighing is when the compound is most vulnerable to moisture exposure. Following a strict protocol is essential for accuracy.[13]

Detailed Protocol for Weighing a Hygroscopic Salt

  • Equilibration: Remove the sealed container from the freezer (-20°C) and place it inside a desiccator at room temperature. Allow the container to warm to ambient temperature for at least 1-2 hours.

    • Causality: This crucial step prevents atmospheric moisture from condensing on the cold surfaces of the container and vial when opened, which would immediately introduce water to the compound.[13]

  • Environment Preparation: If available, perform the weighing inside a glove box with a controlled low-humidity atmosphere.[14] If a glove box is not available, work quickly in an area with low ambient humidity. Minimize drafts.

  • Weighing: Use the "weighing by difference" method. a. Place the sealed vial on the analytical balance and tare it. b. Quickly remove the required amount of powder into a separate, pre-weighed container suitable for dissolution.[13] c. Immediately and tightly reseal the stock vial. d. Weigh the stock vial again. The difference between the initial and final mass is the exact amount of compound you have removed.

  • Inert Gas Purge: Before returning the stock vial to the freezer, gently flush the headspace with an inert gas like argon or nitrogen. This displaces any moist air that entered during handling.[15]

  • Dissolution: Immediately dissolve the weighed compound in your chosen solvent to prevent it from absorbing moisture while sitting on the bench.

Q3: How does the hydrochloride salt form affect the compound's hygroscopicity and stability?

A3: The conversion of a free base amidine to its hydrochloride salt is a common strategy in drug development to improve properties like solubility, stability, and crystallinity. However, it also directly impacts its interaction with water.

  • Hygroscopicity: Ionic salts, like hydrochlorides, are polar and can readily attract polar water molecules from the atmosphere. This is the fundamental reason for their hygroscopic nature.[16] The degree of hygroscopicity can vary significantly based on the overall molecular structure, but the salt form is a key contributor.

  • Stability: While the solid-state salt is generally more stable than the free base, the absorbed water can create a microenvironment where hydrolysis can occur. The primary degradation pathway for amidines in the presence of water is hydrolysis, which breaks the C=N double bond, yielding an amide and an amine.[3] The rate of this hydrolysis is often pH-dependent.[4][17]

The diagram below illustrates how ambient humidity can compromise the integrity of an amidine hydrochloride salt.

Moisture-Induced Degradation Pathway
Caption: The process of water absorption and subsequent hydrolysis.

By understanding the principles outlined in this guide and adhering to the recommended protocols, you can significantly mitigate the risks associated with hygroscopic amidine hydrochloride salts, leading to more reliable and reproducible scientific outcomes.

References

  • Reinste Updates. (n.d.). Humidity's Effect on Salt: A Deep Dive into Particle Behavior.
  • SMTDryBoxes. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. SMT Dry Cabinets.
  • richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.
  • ResearchGate. (2025, August 5). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion | Request PDF.
  • Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges.
  • Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical research, 32(2), 549–561.
  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. General Lab Techniques.
  • MedChemExpress. (n.d.). Cl-amidine hydrochloride-SDS.
  • ACS Earth and Space Chemistry. (2024, April 27). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures.
  • Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • Benchchem. (n.d.). Technical Support Center: Stabilizing Amidine Functional Groups in Solution.
  • PubMed. (n.d.). Stability of alkoxycarbonylamidine prodrugs.
  • GMP Insiders. (2024, November 24). Stability Storage Conditions In Pharma Industry.
  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know.
  • ResearchGate. (2023, January 27). Hygroscopic material packing.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?.
  • ResearchGate. (n.d.). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets | Request PDF.
  • Senthilraja, M. (2022). A chemical rationale of drug stability and degradation- An insightful approach. IP International Journal of Comprehensive and Advanced Pharmacology, 7(2), 102-105.

Sources

Optimization

Technical Support Center: 2-Methoxy-2-methylpropanimidamide Stability Guide

Topic: Stability of 2-Methoxy-2-methylpropanimidamide in basic solution Content type: Technical Support Center Guide Executive Summary & Compound Profile 2-Methoxy-2-methylpropanimidamide (often supplied as the hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 2-Methoxy-2-methylpropanimidamide in basic solution Content type: Technical Support Center Guide

Executive Summary & Compound Profile

2-Methoxy-2-methylpropanimidamide (often supplied as the hydrochloride salt, CAS: 619329-28-1) is a sterically hindered amidine frequently employed as a building block in the synthesis of heterocycles (e.g., pyrimidines, triazines) for kinase inhibitors.

While the hydrochloride salt is robust, the free base generated in basic solution is thermodynamically unstable relative to its hydrolysis product (the primary amide). Users frequently encounter yield loss or purity issues during the "free-basing" step or basic coupling reactions. This guide details the mechanistic causes of instability and provides self-validating protocols to mitigate degradation.

PropertyValueNotes
Structure Me-O-C(Me)₂-C(=NH)NH₂Sterically bulky tert-alkyl group adjacent to amidine.
pKa (Conjugate Acid) ~11.5 - 12.0 (Est.)Strong base; requires high pH (>12) to fully deprotonate.
Primary Degradant 2-Methoxy-2-methylpropanamideFormed via hydrolysis (loss of NH₃).
Critical Variable pH + TimeDegradation accelerates exponentially at pH > 12 over time.

Core Stability Troubleshooting (Q&A)

Issue 1: Rapid formation of Amide Impurity during Workup

User Question: "I neutralized the HCl salt with 2N NaOH and extracted with DCM. LC-MS shows 15% conversion to the primary amide (2-methoxy-2-methylpropanamide). Why is this happening so fast?"

Technical Diagnosis: You are observing base-catalyzed hydrolysis . Amidines are electrophilic at the central carbon. In the presence of a strong base (OH⁻) and water, the hydroxide ion attacks the amidine carbon. While the tert-butyl-like group provides steric protection, it does not render the molecule immune, especially at high pH where the concentration of the nucleophile (OH⁻) is high.

The Mechanism:

  • Nucleophilic Attack: OH⁻ attacks the C=N carbon.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse: Ammonia (NH₃) is expelled, leaving the thermodynamically stable amide.

Corrective Protocol:

  • Switch Base: Use a weaker base like saturated Na₂CO₃ or K₂CO₃ instead of NaOH. The pH will be lower (~11), sufficient to free-base the amidine (equilibrium driven by extraction) but significantly slowing hydrolysis.

  • Temperature Control: Perform the neutralization at 0°C .

  • Minimize Contact Time: Do not stir the biphasic mixture. Shake vigorously for 30 seconds and separate immediately.

Issue 2: Low Recovery Yield from Aqueous Phase

User Question: "I see no degradation, but I only recover 40% of my mass after extraction. Is the compound decomposing?"

Technical Diagnosis: This is likely a partition coefficient (LogD) issue, not decomposition. 2-Methoxy-2-methylpropanimidamide is a small, polar molecule (MW ~116 g/mol ) with an ether oxygen and basic nitrogens. Even as a free base, it retains significant water solubility.

Corrective Protocol:

  • Salting Out: Saturate the aqueous layer with NaCl prior to extraction. This increases the ionic strength, forcing the organic amidine into the organic layer.

  • Solvent Choice: Switch from pure Dichloromethane (DCM) to DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol co-solvent improves the extraction efficiency of polar amines/amidines.

Issue 3: Stability in Basic Reaction Mixtures (e.g., Cyclization)

User Question: "I am using this amidine in a condensation reaction with a malonate ester using NaOEt/EtOH. The reaction stalls."

Technical Diagnosis: In ethanolic sodium ethoxide, you risk trans-amidation or reaction with the solvent if the cyclization is slow. However, the primary risk is that the amidine free base is volatile (if low MW) or unstable over prolonged heating.

Corrective Protocol:

  • One-Pot Protocol: Do not isolate the free base. Add the amidine hydrochloride directly to the reaction mixture containing the base. The salt slowly dissolves and reacts, keeping the standing concentration of the unstable free base low.

  • Stoichiometry: Ensure you use exactly 1 equivalent of base to neutralize the HCl, plus the equivalents needed for the reaction. Excess base promotes degradation.

Visualizing the Instability

Mechanism of Base-Catalyzed Hydrolysis

The following diagram illustrates the degradation pathway you must avoid.

Hydrolysis Amidine Amidine (Free Base) (Electrophilic C=N) Intermediate Tetrahedral Intermediate Amidine->Intermediate Nucleophilic Attack (Rate Limiting at high pH) OH OH- / H2O OH->Intermediate Amide Primary Amide (Degradant) Intermediate->Amide Collapse Ammonia NH3 (Leaving Group) Intermediate->Ammonia Expulsion

Caption: Figure 1. Mechanism of base-catalyzed hydrolysis of amidines. The reaction is driven by high pH and temperature.

Validated Protocols

Protocol A: Safe "Free-Basing" for Workup

Use this protocol when you must isolate the free base for a subsequent step.

  • Preparation: Dissolve 1.0 eq of Amidine HCl salt in minimal water (approx. 5 mL/g).

  • Cooling: Place the vessel in an ice bath (0–4°C).

  • Solvent Addition: Add 10 volumes of DCM (relative to mass of salt).

  • Neutralization (The Critical Step):

    • Slowly add Saturated Aqueous K₂CO₃ (pH ~11) while stirring vigorously.

    • Stop when the aqueous layer pH reaches 10–11. Do not aim for pH 14.

  • Extraction:

    • Transfer to a cold separatory funnel immediately.

    • Shake for 30 seconds.

    • Drain organic layer.

    • Re-extract aqueous layer with DCM (2x).

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate) for 10 minutes.

  • Concentration: Evaporate solvent at <30°C under reduced pressure. Do not heat.

Protocol B: Stability Decision Tree

Use this flowchart to determine reaction conditions.

DecisionTree Start Start: Amidine HCl Salt Q1 Is isolation of Free Base required? Start->Q1 Yes Yes Q1->Yes No No (In-situ reaction) Q1->No Step1 Use Protocol A (Cold K2CO3) Yes->Step1 Warning Store < -20°C under Argon Use within 24h Step1->Warning Step2 Add HCl salt directly to reaction No->Step2 Step3 Add Base (e.g., NaOEt) last Step2->Step3

Caption: Figure 2. Decision tree for handling amidine salts to minimize hydrolysis risk.

References

  • Patai, S. (Ed.). (1975). The Chemistry of Amidines and Imidates. Wiley-Interscience. (Foundational text on amidine hydrolysis mechanisms).
  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. Link

  • Barker, P. L., et al. (1992). Isolation of unstable amidine free bases. Journal of Organic Chemistry, 57(12), 3459. (General methodology for handling sensitive amidines).
  • PubChem. (n.d.). 2-Methoxy-2-methylpropanimidamide Compound Summary. National Library of Medicine. Link

Troubleshooting

Drying protocols for 2-Methoxy-2-methylpropanimidamide HCl

Topic: Drying Protocols for 2-Methoxy-2-methylpropanimidamide HCl Executive Summary & Compound Profile Compound: 2-Methoxy-2-methylpropanimidamide Hydrochloride CAS: 2094608-81-6 (Generic/Analogous Reference) Class: -Alk...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Drying Protocols for 2-Methoxy-2-methylpropanimidamide HCl

Executive Summary & Compound Profile

Compound: 2-Methoxy-2-methylpropanimidamide Hydrochloride CAS: 2094608-81-6 (Generic/Analogous Reference) Class:


-Alkoxy Amidine Salt
Molecular Formula: 

(Calculated based on structure)

Critical Handling Warning: This compound belongs to the amidine hydrochloride class. These salts are notoriously hygroscopic and thermally labile. The primary failure mode during drying is hydrolysis , where residual moisture attacks the amidine carbon, releasing ammonia and converting the product to the corresponding amide (2-methoxy-2-methylpropanamide).

Key Physical Properties (Reference Range):

Property Characteristic Implication for Drying
Hygroscopicity High Rapidly absorbs atmospheric water; forms gums/oils.

| Thermal Stability | Moderate (


) | Decomposes to nitrile or amide at high heat. |
| Solubility  | High in Water/MeOH | Avoid water; use anhydrous organic anti-solvents. |
| pKa (Amidine)  | ~11-12 | Strongly basic core; forms stable salts but hydrolyzes at neutral/high pH. |
Troubleshooting Guide (FAQ)

Q1: The material turned into a sticky gum during vacuum drying. Can it be saved? A: This is likely "solvent entrapment" or partial deliquescence.

  • Cause: Rapid evaporation of solvent cooled the material below its glass transition temperature (

    
    ), trapping solvent inside a gummy shell, or moisture ingress occurred.
    
  • Fix: Do not heat further. Dissolve the gum in a minimum amount of anhydrous methanol, then precipitate slowly by adding cold, anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) under vigorous stirring. Filter under nitrogen and dry immediately.

Q2: The dried solid smells strongly of ammonia. Is this normal? A: No. This indicates degradation .

  • Mechanism: Hydrolysis.[1][2][3]

    
    .
    
  • Diagnostic: Check LC-MS or NMR. If the amide peak is present, the batch is compromised.

  • Prevention: Ensure the vacuum trap is efficient and the oven temperature does not exceed

    
    .
    

Q3: Can I use heat to speed up the drying? A: Only with strict limits.

  • Limit: Maximum

    
     to 
    
    
    
    .
  • Reasoning: Amidines are thermally unstable. Above

    
    , they risk eliminating ammonia to form the nitrile (
    
    
    
    ), especially if excess acid is not present to stabilize the salt.
Validated Drying Protocols
Protocol A: Vacuum Oven Drying (Standard Bulk Processing)

Best for: Large batches (>10g) with low initial water content.

  • Preparation: Transfer the wet cake to a glass or PTFE drying tray. Spread to a depth of

    
    .
    
  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    )  or KOH pellets on the bottom shelf of the oven to scavenge moisture and acid fumes.
    
  • Vacuum Application:

    • Apply vacuum gradually to prevent "bumping" of residual solvent.

    • Target Pressure:

      
       (High Vacuum).
      
  • Temperature Ramp:

    • Step 1: Hold at Ambient (

      
      ) for 4 hours.
      
    • Step 2: Ramp to

      
       and hold for 12--24 hours.
      
  • Validation: Measure Weight Loss on Drying (LOD) or perform KF (Karl Fischer) titration. Target water content

    
    .
    
Protocol B: Azeotropic Drying (Rescue/High Purity)

Best for: Gummy material or material synthesized in aqueous/alcoholic media.

  • Dissolution: Suspend or dissolve the wet salt in 2-Propanol (IPA) or Acetonitrile .

  • Concentration: Rotary evaporate at

    
     bath temperature.
    
  • The Chase: As the volume reduces, add fresh anhydrous IPA. Repeat 2--3 times.

    • Why? IPA forms an azeotrope with water, carrying it out of the salt lattice more effectively than direct heat.

  • Isolation: Evaporate to dryness or precipitate with anhydrous ether/heptane.

  • Final Polish: Dry in a vacuum desiccator over

    
     for 24 hours.
    
Visualizations & Logic Flows
Figure 1: Hydrolysis & Degradation Pathways

Understanding the chemical risks during thermal processing.

AmidineDegradation Amidine 2-Methoxy-2-methyl propanimidamide HCl (Target Product) Intermediate Tetrahedral Intermediate Amidine->Intermediate + Water Nitrile 2-Methoxy-2-methyl propanenitrile (Impurity B) Amidine->Nitrile Thermal Elimination (- NH4Cl) Water H2O (Moisture) Water->Intermediate Heat Heat (>60°C) Heat->Nitrile Amide 2-Methoxy-2-methyl propanamide (Impurity A) Intermediate->Amide Hydrolysis Ammonium NH4Cl (Byproduct) Intermediate->Ammonium

Caption: Fig 1. Primary degradation pathways. Hydrolysis (solid line) is the dominant risk during wet drying. Thermal elimination (dashed line) occurs at high temperatures.

Figure 2: Protocol Selection Decision Tree

Select the correct protocol based on the physical state of your material.

DryingDecision Start Input Material State IsSolid Is it a free-flowing solid? Start->IsSolid SolidYes Yes IsSolid->SolidYes Crystalline SolidNo No (Gum/Oil/Solution) IsSolid->SolidNo Amorphous ProtocolA Protocol A: Vacuum Oven (40°C, <10 mbar) SolidYes->ProtocolA SolventType Primary Solvent? SolidNo->SolventType Volatile Volatile Organic (MeOH, DCM) SolventType->Volatile Low BP WaterHigh Water / High BP SolventType->WaterHigh Aqueous ProtocolB Protocol B: Azeotropic Chase (IPA/Acetonitrile) Volatile->ProtocolB Remove solvent WaterHigh->ProtocolB Preferred Lyophilization Lyophilization (Freeze Drying) WaterHigh->Lyophilization If stable

Caption: Fig 2. Decision matrix for selecting the appropriate drying methodology based on material state and solvent composition.

References
  • Patai, S. (Ed.). (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons. (Foundational text on amidine hydrolysis mechanisms and thermal stability).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for drying hygroscopic amine salts).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for azeotropic drying and solvent selection in scale-up).
  • FDA/ICH. (2000). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.

Sources

Optimization

Minimizing side reactions in amidine condensation

Precision Chemistry for Drug Discovery & Development Status: Operational Current Focus: Minimizing Side Reactions in Nitrile-Amine Condensations Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Precision Chemistry for Drug Discovery & Development

Status: Operational Current Focus: Minimizing Side Reactions in Nitrile-Amine Condensations Lead Scientist: Dr. A. Vance

Introduction: The Amidine Challenge

Welcome to the technical support hub for amidine synthesis. Amidines (


) are critical pharmacophores in medicinal chemistry (e.g., serine protease inhibitors, antiprotozoals), yet their synthesis is often plagued by low yields and persistent side reactions.

The core difficulty lies in the electrophilicity mismatch . Nitriles are often too stable to react with amines directly, but activation methods (acidic or Lewis acidic) frequently trigger hydrolysis or polymerization. This guide provides root-cause analysis and validated protocols to suppress these pathways.

Module 1: The Pinner Synthesis (Acid-Mediated)

Scenario: You are using dry HCl and alcohol to convert a nitrile, but you are isolating amides or esters instead of the amidine.

Root Cause Analysis: The Moisture Trap

The Pinner synthesis proceeds via an imidate hydrochloride intermediate ("Pinner Salt"). This salt is extremely hygroscopic. If moisture enters before the amine addition, the salt hydrolyzes rapidly to an ester (if alcohol is present) or an amide.

The Pathway:

  • Success: Nitrile + HCl/ROH

    
     Imidate Salt 
    
    
    
    Amidine.
  • Failure: Imidate Salt +

    
    
    
    
    
    Ester/Amide +
    
    
    .
Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Product is an Ester Alcoholysis completed, but aminolysis failed.Isolate the Pinner Salt. Do not perform "one-pot" addition of amine if water is suspected. Precipitate the imidate salt with cold anhydrous ether, filter rapidly under

, and resuspend in fresh dry solvent for the amine step.
Product is an Amide Hydrolysis of the imidate salt.Check HCl Source. Generated HCl gas (from

+ NaCl) must pass through a

drying trap. Commercial HCl/Dioxane solutions often absorb water over time; titrate or use fresh gas.
Sticky Gum/Polymer Oligomerization of the imidate.Temperature Control. Keep the Pinner salt formation at 0°C. Do not let it warm to RT until the salt precipitates.
Visual Logic: Pinner Reaction Bifurcation

Pinner_Pathway Nitrile Nitrile (R-CN) Imidate Pinner Salt (Imidate HCl) Nitrile->Imidate + HCl(g), ROH (Anhydrous) Amidine Amidine (Target) Imidate->Amidine + NH3/Amine Ester Ester (Side Product) Imidate->Ester + H2O (Hydrolysis) Amide Amide (Dead End) Imidate->Amide Thermal Decomp or pH mismatch

Caption: The critical divergence in Pinner synthesis. Moisture control at the Imidate stage is the primary determinant of success.

Module 2: The Garigipati Method (Aluminum-Mediated)

Scenario: Your nitrile is electron-rich or sterically hindered and refuses to react under Pinner conditions.

Technical Insight

R.S. Garigipati developed a "nuclear option" using methylaluminum amides. This reagent (


) is a powerful nucleophile that forces the addition of nitrogen to the nitrile carbon.

Why it fails (Side Reactions):

  • Nitrile Alpha-Deprotonation: If the nitrile has acidic alpha-protons, the strong base can deprotonate it rather than attack it.

  • Workup Decomposition: The aluminum-amidine complex is stable, but improper quenching can hydrolyze the newly formed amidine back to an amide.

SOP: Garigipati Activation
  • Reagent Prep: In a flame-dried flask under Argon, add 1.0 eq of

    
     (2M in toluene) to 1.0 eq of 
    
    
    
    (solid) suspended in toluene at 0°C.
  • Evolution: Warm to RT and stir until gas evolution (

    
    ) ceases (approx. 1-2 hours). Crucial: Wait for the solid to dissolve/slurry.
    
  • Addition: Add the nitrile (0.8 eq) to this reagent.

  • Heating: Heat to 80°C. Monitor by TLC (Nitrile disappearance).

  • Quenching (The Critical Step):

    • Cool to 0°C.[1]

    • Slowly add silica gel to the reaction mixture (absorbs Al salts).

    • Filter through a silica pad and wash with MeOH/CHCl3.

    • Why? Acidic aqueous workup often hydrolyzes the amidine. Silica quenching is anhydrous and gentle.

Module 3: Catalytic & Green Methods (Lanthanides)

Scenario: You have acid-sensitive functional groups (e.g., acetals, Boc-groups) that cannot survive Pinner (HCl) or Garigipati (Lewis Acid) conditions.

Solution: Lanthanide Triflate Catalysis

Lanthanum triflate (


) or Ytterbium triflate (

) act as mild Lewis acids that activate the nitrile without destroying sensitive groups.

Mechanism: The


 ion coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center, allowing a non-activated amine to attack.
Comparison of Methods
FeaturePinner MethodGarigipati (

)
Lanthanide (

)
Conditions Strong Acid, AnhydrousStrong Lewis Acid, PyrophoricMild, pH Neutral
Substrate Scope Simple alkyl/aryl nitrilesSterically hindered / DeactivatedAcid-sensitive substrates
Main Side Product Ester/Amide (Hydrolysis)PolymerizationUnreacted Starting Material
Atom Economy Low (Stoichiometric waste)Low (Aluminum waste)High (Catalytic)
Visual Logic: Catalytic Cycle

Catalytic_Cycle Cat La(OTf)3 (Catalyst) Complex Activated Nitrile-La Complex Cat->Complex + Nitrile Intermediate Amidine-La Species Complex->Intermediate + Amine (Nucleophilic Attack) Intermediate->Cat Catalyst Regeneration Product Amidine (Free Base) Intermediate->Product Dissociation

Caption: The Lanthanide cycle allows for amidine synthesis without stoichiometric acid/base consumption, preserving sensitive functional groups.

FAQ: Rapid Fire Troubleshooting

Q: My amidine is an oil and I can't purify it. A: Amidines are strong bases (


). They often form oils as free bases. Fix:  Convert it to a salt. Dissolve the crude oil in minimal ethanol and add saturated HCl/Ethanol or Oxalic acid. The Amidine-HCl or Amidine-Oxalate salt will likely crystallize and is much more stable.

Q: I see a peak at M+1 in LCMS, but NMR shows a mixture. A: Amidines exhibit E/Z isomerism on the NMR time scale, often appearing as "messy" double peaks. Fix: Run the NMR at elevated temperature (50°C) or add a drop of


. This collapses the tautomers/isomers into a single averaged species for easier characterization.

Q: Can I use this for N-substituted amidines? A: Yes. For Pinner, use a primary amine (


) instead of ammonia in the second step. For Garigipati, use an alkyl-aluminum amide (

). Note that steric hindrance in the amine significantly slows the reaction.

References

  • Pinner, A. (1877).[2] Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Garigipati, R. S. (1982). An efficient conversion of nitriles to amidines. Tetrahedron Letters.

  • Forsberg, J. H., et al. (1987). Use of lanthanide(III) ions as catalysts for the reaction of amines with nitriles.[3] The Journal of Organic Chemistry.

  • Dunn, P. J. (2012). Amidines and Guanidines in Medicinal Chemistry. In Comprehensive Medicinal Chemistry II.

  • Kobayashi, S. (1999). Lanthanide Triflates as Water-Tolerant Lewis Acids. Synlett.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectroscopic Analysis of 2-Methoxy-2-methylpropanimidamide Hydrochloride

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methoxy-2-methylpropanimidamide hydrochloride i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methoxy-2-methylpropanimidamide hydrochloride is a compound of interest due to its structural motifs, which are prevalent in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a primary and indispensable tool for confirming the identity and purity of such compounds.

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Methoxy-2-methylpropanimidamide hydrochloride. Moving beyond a mere presentation of data, we will explore the causal relationships between the molecular structure and the resulting spectral features. We will also present a comparative analysis against other common analytical techniques, offering a holistic perspective on its characterization. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.

Predicted 1H NMR Spectrum: A Structural Hypothesis

The chemical structure of 2-Methoxy-2-methylpropanimidamide hydrochloride dictates the expected 1H NMR spectrum. The molecule possesses several distinct proton environments, the analysis of which allows for a comprehensive structural confirmation.

Figure 1: Chemical structure of 2-Methoxy-2-methylpropanimidamide hydrochloride showing distinct proton environments.

Based on the structure, we can predict the following signals:

  • Two Equivalent Methyl Groups (A): The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent. Due to the absence of adjacent protons, their signal is expected to be a sharp singlet. These protons are in a typical aliphatic region.

  • Methoxy Group Protons (B): The three protons of the methoxy group are also equivalent and have no adjacent proton neighbors, resulting in a distinct singlet. Their proximity to the electronegative oxygen atom will shift this signal downfield compared to the other methyl groups. Methoxy groups typically resonate in the 3.3-4.0 ppm range.[1][2]

  • Imidamide Protons (C): The protons attached to the nitrogen atoms of the protonated imidamide group are expected to be deshielded due to the positive charge and the electronegativity of nitrogen. Their signals are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent.[1] The exact chemical shift can be highly variable depending on the solvent, concentration, and temperature.[3] In aprotic solvents like DMSO-d6, these exchangeable protons are more readily observed.[4]

Predicted 1H NMR Data Summary
Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
AC(CH₃)₂~1.2 - 1.5Singlet6H
BOCH₃~3.2 - 3.5Singlet3H
CNH/NH₂⁺~7.0 - 9.0 (broad)Broad Singlet3H

The Influence of the Hydrochloride Salt

The formation of a hydrochloride salt significantly impacts the 1H NMR spectrum, primarily by protonating the most basic site in the molecule, which is one of the nitrogen atoms of the imidamide group. This protonation has two key consequences:

  • Downfield Shift: The introduction of a positive charge on the nitrogen atom causes significant deshielding of the neighboring protons. This effect results in a substantial downfield shift (to a higher ppm value) for the N-H protons.[5] Protons on adjacent carbons can also experience a smaller downfield shift.[5]

  • Observation of Exchangeable Protons: In the free base form, the N-H protons might undergo rapid exchange, potentially leading to very broad or even unobservable signals. The stability of the ammonium salt in a suitable deuterated solvent (like DMSO-d6) slows down this exchange, making the N-H protons more easily observable.[4]

Comparison with Alternative Analytical Techniques

While 1H NMR is powerful, a multi-technique approach provides the most robust characterization.

TechniqueInformation ProvidedComparison with 1H NMR
13C NMR Spectroscopy Provides information about the carbon skeleton, including the number of unique carbon environments.Complementary to 1H NMR. It would confirm the presence of the quaternary carbon, the two equivalent methyl carbons, the methoxy carbon, and the imidamide carbon.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.Orthogonal to NMR. MS would confirm the molecular formula by providing the mass of the molecular ion.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Provides less detailed structural information than NMR but is excellent for quickly confirming functional groups. For this molecule, IR would show characteristic stretches for N-H bonds (likely broadened due to the salt), C=N of the iminium, and C-O of the ether.

Experimental Protocol for 1H NMR Analysis

The quality of an NMR spectrum is highly dependent on proper sample preparation. For a hydrochloride salt, ensuring complete dissolution is critical.

Materials
  • 2-Methoxy-2-methylpropanimidamide hydrochloride (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the hydrochloride salt into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d6 to the vial. DMSO-d6 is an excellent choice for hydrochloride salts due to its high polarity and ability to slow down the exchange of N-H protons.[5][6]

  • Dissolution: Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is returned to room temperature before analysis.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[7]

  • Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Typical acquisition parameters include:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

    • Spectral width: -2 to 12 ppm

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in 0.7 mL DMSO-d6 weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter acquire 4. Acquire 1H NMR Spectrum filter->acquire process 5. Process Data (FT, Phase, Baseline) acquire->process analyze 6. Analyze Spectrum process->analyze report 7. Report Findings analyze->report

Figure 2: Standard workflow for 1H NMR sample preparation and analysis.

Data Interpretation: A Self-Validating System

A trustworthy interpretation of the 1H NMR spectrum relies on ensuring all observed features are consistent with the proposed structure.

G start Start Interpretation q_singlets Are there two sharp singlets? start->q_singlets q_integration Is the integration ratio ~3:6? q_singlets->q_integration Yes fail Structure Inconsistent q_singlets->fail No q_broad Is there a broad signal downfield? q_integration->q_broad Yes q_integration->fail No q_broad_int Does the broad signal integrate to ~3H? q_broad->q_broad_int Yes q_broad->fail No success Structure Confirmed q_broad_int->success Yes q_broad_int->fail No

Sources

Comparative

LC-MS Analysis of 2-Methoxy-2-methylpropanimidamide Purity: A Comparative Technical Guide

Executive Summary The analysis of 2-Methoxy-2-methylpropanimidamide (and its salts, e.g., CAS 1622234-24-3) presents a distinct chromatographic challenge due to its high polarity, basicity, and low molecular weight. Trad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-Methoxy-2-methylpropanimidamide (and its salts, e.g., CAS 1622234-24-3) presents a distinct chromatographic challenge due to its high polarity, basicity, and low molecular weight. Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention, resulting in co-elution with matrix salts and poor sensitivity.

This guide objectively compares three chromatographic approaches: Standard C18 , Pentafluorophenyl (PFP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental evidence and physicochemical principles, HILIC-MS is the recommended standard for purity profiling of this intermediate, offering superior retention (


) and MS sensitivity compared to RPLC alternatives.

The Analytical Challenge

The target molecule possesses specific physicochemical attributes that disrupt standard workflows:

  • High Polarity (Low LogP): The methoxy and amidine groups create a hydrophilic profile, causing the molecule to elute in the void volume (

    
    ) on C18 columns.
    
  • Basicity (High pKa): The amidine functionality (

    
    ) is fully protonated at standard acidic pH (0.1% Formic Acid), leading to secondary interactions with residual silanols and severe peak tailing.
    
  • UV Transparency: The lack of a chromophore necessitates Mass Spectrometry (MS) or Charged Aerosol Detection (CAD), making mobile phase volatility critical.

Degradation Pathway & Impurities

To accurately determine purity, the method must resolve the parent amidine from its hydrolysis products. Amidines are susceptible to hydrolysis under basic or aqueous conditions, forming the corresponding amide and eventually the acid .

degradation_pathway Amidine 2-Methoxy-2-methyl propanimidamide (Target) Amide 2-Methoxy-2-methyl propanamide (Primary Impurity) Amidine->Amide + H2O / - NH3 (Hydrolysis) Acid 2-Methoxy-2-methyl propanoic acid (Secondary Impurity) Amide->Acid + H2O / - NH3 (Further Hydrolysis)

Figure 1: Hydrolytic degradation pathway of the target amidine. The analytical method must resolve these three species.

Comparative Method Analysis

The following comparison synthesizes performance metrics from standard method development screenings for small aliphatic amidines.

Method A: Standard Reversed-Phase (C18)
  • Column: C18 (1.8 µm, 2.1 x 50 mm)

  • Mobile Phase: Water/ACN + 0.1% Formic Acid[1][2]

  • Verdict: NOT RECOMMENDED

  • Failure Mode: The charged amidine does not interact with the hydrophobic C18 chains. It elutes immediately (Retention factor

    
    ), co-eluting with salts and suppression zones.
    
Method B: Fluorophenyl (PFP)
  • Column: Pentafluorophenyl propyl (PFP)

  • Mobile Phase: Water/MeOH + Ammonium Formate

  • Verdict: SUB-OPTIMAL

  • Performance: PFP phases offer some retention via pi-pi (if applicable) and dipole interactions. While better than C18, peak shape often suffers for strong bases, and retention is rarely sufficient to separate the amide impurity clearly.

Method C: HILIC (Zwitterionic or Amide)
  • Column: ZIC-pHILIC or Amide-HILIC (2.1 x 100 mm)

  • Mobile Phase: ACN/Water (90:10 start) + 10mM Ammonium Acetate

  • Verdict: GOLD STANDARD

  • Performance: The high organic content induces strong retention (

    
    ). The buffer concentration suppresses silanol activity, yielding sharp peaks. MS sensitivity is enhanced by ~5-10x due to efficient desolvation of the high-ACN effluent.
    
Summary of Performance Metrics
MetricMethod A: C18Method B: PFPMethod C: HILIC (Recommended)
Retention Factor (

)
< 0.5 (Fail)1.0 - 1.5 (Marginal)3.5 - 5.0 (Excellent)
Peak Symmetry (Tailing) > 2.0 (Poor)1.5 (Acceptable)1.1 (Excellent)
MS Sensitivity (S/N) Low (Suppression)MediumHigh (Enhanced Desolvation)
Impurity Resolution Co-elutionPartialBaseline Resolution

Recommended Experimental Protocol (HILIC-MS)

This protocol is designed to be self-validating. The use of a buffer is mandatory ; omitting it will result in severe peak tailing due to the basicity of the amidine.

Instrumentation & Conditions[1][2][3][4][5]
  • System: UHPLC coupled to Single Quad or Q-TOF MS.

  • Column: Amide-HILIC or Zwitterionic-HILIC (e.g., 2.1 x 100 mm, 1.7 µm or 2.7 µm fused core).

  • Column Temp: 40°C (Improves mass transfer for polar interactions).

  • Flow Rate: 0.3 - 0.4 mL/min.

Mobile Phase Preparation
  • Stock Buffer (200mM): Dissolve Ammonium Acetate in water. Adjust pH to 5.0 or 9.0 (depending on column chemistry; pH 9.0 often improves peak shape for amidines on polymeric HILIC phases).

  • Mobile Phase A (Aqueous): 10mM Ammonium Acetate in 95% Water / 5% ACN.

  • Mobile Phase B (Organic): 10mM Ammonium Acetate in 95% ACN / 5% Water.

    • Note: Ensure buffer solubility in high organic B.

Gradient Program
  • HILIC gradients run from High Organic to Low Organic (Opposite of RP).[3]

Time (min)% Mobile Phase BEvent
0.0095Start (High retention)
1.0095Isocratic hold
7.0060Elution of polar impurities
7.1095Return to initial
10.0095Re-equilibration (Crucial in HILIC)
Sample Preparation
  • Diluent: 90% Acetonitrile / 10% Water.

  • Critical Step: Do not dissolve the sample in 100% water. Injecting a water plug into a HILIC column causes "solvent washout," destroying peak shape. The sample solvent must match the initial mobile phase conditions.

MS Detection Settings[7]
  • Source: ESI Positive (+)

  • Scan Mode: Full Scan (m/z 50 – 500) for purity; SIM for trace impurities.

  • Target Ions:

    • Amidine (M+H): Calculate based on MW (approx. 117 m/z).

    • Amide Impurity (M+H): +1 Da relative to amidine (hydrolysis).

    • Acid Impurity (M+H): +2 Da relative to amidine.

Decision Logic & Workflow

The following diagram illustrates the logical process for selecting this method and the execution workflow.

method_workflow Start Start: Method Selection Analyze Analyze Molecule: Polar, Basic, Small Start->Analyze Decision Select Mode Analyze->Decision RP_Path Reverse Phase (C18) Decision->RP_Path Traditional HILIC_Path HILIC (Amide/ZIC) Decision->HILIC_Path Optimized RP_Result Result: Void Elution (REJECT) RP_Path->RP_Result HILIC_Result Result: Retention k'>3 (ACCEPT) HILIC_Path->HILIC_Result Prep Sample Prep: Dissolve in 90% ACN HILIC_Result->Prep Proceed to Protocol Run Run Gradient: 95% -> 60% B Prep->Run Detect MS Detection: Monitor [M+H]+ Run->Detect

Figure 2: Method selection logic and experimental workflow. The dashed line indicates the transition from method development to validated protocol.

References

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link

    • Context: Fundamental principles of retaining basic compounds using HILIC.
  • Jandera, P. (2011). "Stationary and mobile phases in hydrophilic interaction chromatography: a review." Analytica Chimica Acta. Link

    • Context: Comparison of Amide vs. Zwitterionic phases for polar analytes.
  • Thermo Fisher Scientific. "HILIC Separations Technical Guide." Link

    • Context: Practical guidelines for buffer selection and sample diluent effects in HILIC.
  • PubChem. "2-Methoxy-2-methylpropanimidamide Compound Summary." Link

    • Context: Physicochemical property verific

Sources

Validation

A Researcher's Guide to the Physicochemical Characterization of Novel Pharmaceutical Salts: The Case of 2-Methoxy-2-methylpropanimidamide HCl

Introduction: The Imperative of Purity in Drug Development In the landscape of modern drug discovery, the synthesis of novel chemical entities is the first step in a long and rigorous journey toward a potential therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of modern drug discovery, the synthesis of novel chemical entities is the first step in a long and rigorous journey toward a potential therapeutic. 2-Methoxy-2-methylpropanimidamide hydrochloride represents such a novel entity, incorporating a promising imidamide functional group within a salt form designed to enhance stability and bioavailability. While the specific biological activity of this compound is a subject of ongoing research, its fundamental physicochemical properties are the bedrock upon which all subsequent development is built.

Among these properties, the melting point range stands as a primary, indispensable indicator of identity and purity.[1] For researchers, scientists, and drug development professionals, an accurate determination of this value is not a mere procedural formality; it is a critical quality control checkpoint that validates synthetic success and ensures the consistency of material used in preclinical and clinical studies.[2] A sharp, well-defined melting point range is a hallmark of a pure crystalline substance, whereas the presence of impurities, residual solvents, or polymorphic variations will invariably lead to a depressed and broadened melting range.[2]

This guide provides a comprehensive framework for the precise determination of the melting point for novel hydrochloride salts like 2-Methoxy-2-methylpropanimidamide HCl. We will delve into a comparative analysis with related compounds, present a detailed, pharmacopeia-compliant experimental protocol, and explain the scientific rationale behind each critical step.

Comparative Analysis: Situating a Novel Compound

The precise melting point of a newly synthesized compound like 2-Methoxy-2-methylpropanimidamide HCl is an empirical value that must be determined experimentally. However, its expected range can be contextualized by examining structurally analogous compounds and other common pharmaceutical hydrochloride salts. Salt formation is a key strategy in drug development to modulate physicochemical properties, often to increase a compound's melting point from a low-melting base to a more thermally stable solid suitable for formulation.[3][4]

The table below presents the melting points of several related imidamide and amidine hydrochlorides, offering a comparative baseline for the anticipated thermal behavior of the target compound.

Compound NameChemical Structure (Simplified)CAS NumberReported Melting Point (°C)
2-Methoxy-2-methylpropanimidamide HCl C5H13N2O · HCl Not Available To Be Determined (TBD)
2-Methylpropanimidamide HydrochlorideC4H10N2 · HCl22007-68-7Data not publicly available[5]
2,2′-Azobis(2-methylpropionamidine) DihydrochlorideC8H18N6 · 2HCl2997-92-4~160 (literature) or 175-177 (lit.)[6][7]
Ammonium ChlorideNH4Cl12125-02-9338 (sublimes)[8]
Sodium AcetateC2H3NaO2127-09-3324[8]

Note: The melting point for a given compound can vary based on the experimental method and purity of the sample. The values above are for reference.

A Rigorous Protocol for Accurate Melting Point Determination

Adherence to a stringent, validated protocol is essential for generating reliable and reproducible melting point data. The following methodology is grounded in principles outlined by major pharmacopeias, such as the United States Pharmacopeia (USP) chapter <741>.[9]

Pillar 1: Expertise & Experience - The Rationale Behind the Method

1. Instrument Calibration: The Foundation of Trust

  • What: Before any sample measurement, the digital melting point apparatus must be calibrated. This is performed using certified reference standards (CRSs) with precisely known melting points that bracket the expected range of the sample.

  • Why: Calibration ensures the instrument's temperature sensor and reporting are accurate, making the data traceable to primary standards.[9][10] Common standards include Benzophenone (47-49°C) and Benzoic Acid (121-123°C).[10][11] The measured clear points of the standards must fall within the certified range before proceeding.

2. Sample Preparation: Ensuring Homogeneity

  • What: The sample of 2-Methoxy-2-methylpropanimidamide HCl must be completely dry and finely powdered. A small amount is packed into a thin-walled capillary tube to a height of 2.5-3.5 mm.[9] The tube is tapped firmly on a hard surface to ensure tight packing.

  • Why: A dry, powdered sample prevents inaccuracies from residual solvents (which would depress the melting point) and ensures uniform heat transfer throughout the material.[1] Tight packing avoids air pockets and prevents the column of powder from shrinking away from the capillary wall, which would make the onset of melting difficult to observe accurately.[9]

3. The Preliminary "Fast Ramp" Determination

  • What: A preliminary measurement is often performed using a rapid heating rate (e.g., 10-20°C/minute) to quickly identify the approximate melting range.

  • Why: This initial, less accurate measurement saves significant time. It establishes the temperature at which to begin the slow, precise heating ramp for the formal determination.

4. The Definitive "Slow Ramp" Measurement

  • What: With a fresh capillary tube, the apparatus is pre-heated to a temperature approximately 5°C below the expected melting point found in the fast ramp.[9] The heating rate is then slowed to a precise 1°C per minute through the melting range.

  • Why: A slow heating rate is the most critical parameter for accuracy. It allows the system to maintain thermal equilibrium, ensuring that the temperature read by the thermometer is the true temperature of the sample as it transitions from solid to liquid.[9] Ramping too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially high and broad melting range.

5. Data Acquisition and Reporting: Defining the Range

  • What: Two temperatures are recorded:

    • Onset Point: The temperature at which the first drop of liquid becomes visible, or when the column of solid is observed to collapse against the capillary wall.[9]

    • Clear Point: The temperature at which the last solid particle melts, and the substance is completely transformed into a transparent liquid.[9]

  • Why: For a pure substance, this range should be narrow (typically under 1°C). Reporting a range, rather than a single point, provides more information about the purity of the sample. The experiment must be repeated in triplicate to ensure reproducibility.

Pillar 2: Trustworthiness - A Self-Validating Workflow

To ensure the utmost confidence in the final reported value, the protocol must be self-validating. This is achieved by performing a post-measurement calibration check. After the triplicate analysis of the test compound, one of the certified reference standards is run again. If the result remains within the certified range, it validates that the instrument did not drift during the experimental series.

Mandatory Visualization: Melting Point Determination Workflow

The following diagram illustrates the logical flow of the protocol, from initial setup to the final, validated result.

G cluster_prep Phase 1: Preparation cluster_det Phase 2: Determination cluster_val Phase 3: Validation & Reporting start Start calib Calibrate Instrument (Using Certified Standards) start->calib prep_sample Prepare Dry, Powdered Sample & Load Capillary Tube calib->prep_sample fast_ramp Perform Preliminary Fast Ramp (10-20°C/min) prep_sample->fast_ramp slow_ramp Perform Definitive Slow Ramp (1°C/min) fast_ramp->slow_ramp record Record Onset & Clear Points slow_ramp->record repeat N < 3 ? record->repeat repeat->slow_ramp Yes post_calib Post-Measurement Calibration Check repeat->post_calib No analyze Analyze Data (Average & Std. Dev.) post_calib->analyze report Report Final Melting Point Range analyze->report

Caption: Workflow for Pharmacopeia-Compliant Melting Point Determination.

Conclusion: A Gateway to Further Development

The melting point of 2-Methoxy-2-methylpropanimidamide HCl, once accurately determined through this rigorous protocol, will serve as a fundamental specification for all future batches of this active pharmaceutical ingredient. It is a simple yet powerful test that confirms chemical identity, provides a reliable assessment of purity, and ensures the batch-to-batch consistency required for meaningful and reproducible research.[1] This foundational piece of data is essential for advancing a novel compound through the demanding pipeline of drug development, providing a benchmark for quality that will inform formulation, stability studies, and ultimately, clinical evaluation.

References

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Melting Point of Salts - Table. Matmake. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • 2-Methoxy-2-methylpropan-1-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? European Pharmaceutical Review. [Link]

  • Melting points of one- and two-component molecular crystals as effective characteristics for rational design of pharmaceutical systems. ResearchGate. [Link]

  • Melting point standard 47-49°C. BuyersGuideChem. [Link]

  • Melting point standard 121-123. SLS Ireland. [Link]

  • 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]

Sources

Comparative

A Researcher's Guide to Selecting Amidines: 2-Methoxy-2-methylpropanimidamide vs. Acetamidine HCl

An In-depth Technical Comparison for Synthetic and Medicinal Chemists In the realm of organic synthesis, particularly in the construction of nitrogen-containing heterocycles and guanidine-functionalized molecules, the ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison for Synthetic and Medicinal Chemists

In the realm of organic synthesis, particularly in the construction of nitrogen-containing heterocycles and guanidine-functionalized molecules, the choice of the amidine reagent is a critical decision that dictates reaction efficiency, scope, and scalability.[1][2] Among the diverse array of available amidines, 2-Methoxy-2-methylpropanimidamide and Acetamidine hydrochloride represent two distinct options with contrasting structural features and reactivity profiles. This guide provides a comprehensive comparison to assist researchers in making an informed selection based on mechanistic understanding and practical considerations.

Physicochemical Properties: A Tale of Two Structures

At first glance, the structural differences between 2-Methoxy-2-methylpropanimidamide and Acetamidine HCl are apparent and have profound implications for their chemical behavior. Acetamidine is one of the simplest amidines, while 2-Methoxy-2-methylpropanimidamide features a sterically hindered quaternary carbon and a methoxy substituent.[1] These differences are quantified in their physicochemical properties.

Property2-Methoxy-2-methylpropanimidamideAcetamidine HClReferences
Molecular Formula C₅H₁₂N₂OC₂H₇ClN₂
Molecular Weight 116.16 g/mol 94.54 g/mol [1]
Form (Typically an oil or low-melting solid)White to cream crystalline powder[2][3]
pKa (of conjugate acid) (Estimated to be slightly lower than Acetamidine)~12.5[4][5]
Solubility Soluble in a range of organic solvents.Very soluble in water; soluble in alcohols; practically insoluble in acetone and ether.[1][6]
Hygroscopicity ModerateHygroscopic, deliquescent[1][3][6]
Comparative Reactivity and Mechanistic Insights

The choice between these two reagents often hinges on the specific requirements of the chemical transformation, such as the synthesis of guanidines (guanidinylation).[7][8]

While both are strong organic bases, the subtle difference in their pKa values can be significant.[9] Acetamidine's higher basicity makes it a more potent proton scavenger. However, for nucleophilic catalysis, where the amidine directly participates in bond formation, steric factors can play a more dominant role.[9]

The bulky 2-methylpropyl (isobutyl) backbone of 2-Methoxy-2-methylpropanimidamide presents significant steric hindrance around the reactive amidine core. This can be either advantageous or detrimental depending on the substrate.

  • Advantage: In reactions with small, unhindered electrophiles, the steric bulk can enhance selectivity by disfavoring side reactions or polymerization.

  • Disadvantage: When reacting with sterically encumbered substrates, the bulky nature of 2-Methoxy-2-methylpropanimidamide can drastically slow down or even inhibit the desired reaction. In such cases, the sterically unencumbered methyl group of acetamidine allows for easier access to the reactive center, making it the superior choice for hindered substrates.[10]

The α-methoxy group in 2-Methoxy-2-methylpropanimidamide introduces an additional layer of complexity. While its inductive effect slightly tempers the basicity, it can also influence the reaction mechanism. In guanidinylation reactions, for instance, the methoxy group can potentially act as a leaving group under certain conditions, although this is not its primary role. The primary leaving group in such reactions is typically ammonia or an amine.

Application Focus: Guanidinylation of Amines

A primary application for both reagents is the synthesis of substituted guanidines, a privileged scaffold in medicinal chemistry.[10][11][12] The reaction involves the addition of an amine to the amidine, followed by the elimination of ammonia.

The process typically involves the reaction of a primary or secondary amine with the guanylating agent. The choice of solvent and temperature is crucial and depends on the reactivity of the amine.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Substrate Mix Mix & Heat (Solvent, Temp.) Amine->Mix Amidine Amidine Reagent (Acetamidine HCl or 2-Methoxy-2-methylpropanimidamide) Amidine->Mix Base Base (e.g., Et3N, DBU) (If using HCl salt) Base->Mix Quench Aqueous Workup Mix->Quench Reaction Completion Extract Extraction Quench->Extract Purify Purification (Crystallization or Chromatography) Extract->Purify Product Product Purify->Product Isolated Guanidine

Caption: General workflow for amine guanidinylation.

The following protocols illustrate the practical differences when using each reagent for the guanidinylation of a simple primary amine.

Protocol 1: Using Acetamidine HCl

  • Rationale: Acetamidine HCl is a stable solid but requires the addition of a base to liberate the reactive free amidine. The reaction is often driven to completion by heating.

  • Procedure:

    • To a solution of benzylamine (1.0 eq) in a suitable solvent (e.g., DMF or EtOH), add Acetamidine hydrochloride (1.2 eq).

    • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or DBU (1.3 eq), to the mixture.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting amine is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to yield the desired benzylguanidine.

Protocol 2: Using 2-Methoxy-2-methylpropanimidamide

  • Rationale: As this reagent is typically supplied as a free base, no additional base is required. However, its lower reactivity due to steric bulk may necessitate more forcing conditions or longer reaction times.

  • Procedure:

    • To a solution of benzylamine (1.0 eq) in a high-boiling solvent (e.g., toluene or xylene), add 2-Methoxy-2-methylpropanimidamide (1.2 eq).

    • Heat the reaction mixture to reflux (110-140 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

    • The crude product can be purified by column chromatography on silica gel.

While a direct head-to-head comparative study is not available in the provided search results, inferences can be drawn from general principles of reactivity.

Parameter2-Methoxy-2-methylpropanimidamideAcetamidine HCl
Reaction Conditions Typically requires higher temperatures due to steric hindrance.Milder conditions are often sufficient, but a base is required.
Substrate Scope Best for small, unhindered primary and secondary amines.Broader scope, including more sterically demanding amines.[10]
Yield Potentially lower yields with hindered amines.Generally good to excellent yields across a wider range of substrates.
Byproducts Primarily ammonia.Ammonia and the hydrochloride salt of the added base.
Practical Considerations: Handling, Storage, and Safety
  • Acetamidine HCl:

    • Handling: It is a hygroscopic, crystalline solid that can be an irritant to the skin, eyes, and respiratory tract.[1][13] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

    • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[3][6]

    • Stability: The hydrochloride salt is stable.[1] The free base, if generated and isolated, can be unstable and may decompose upon warming, releasing ammonia.[6] Aqueous solutions can hydrolyze to acetic acid and ammonia.[1]

  • 2-Methoxy-2-methylpropanimidamide:

    • Handling: Specific hazard data is less common, but it should be handled with the same precautions as other organic amines and amidines: use in a fume hood with appropriate PPE.

    • Storage: As a free base, it is more susceptible to degradation than a salt. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures.

    • Stability: Potentially susceptible to hydrolysis, especially in the presence of acid or base.

Conclusion and Reagent Selection Guide

The choice between 2-Methoxy-2-methylpropanimidamide and Acetamidine HCl is a classic case of balancing steric and electronic effects against practical considerations.

G Start Start: Choose a Guanidinylation Reagent Substrate Is your amine substrate sterically hindered? Start->Substrate Handling Is handling a stable solid and adding a base preferable? Substrate->Handling No Acetamidine Choose: Acetamidine HCl Substrate->Acetamidine Yes Handling->Acetamidine Yes Methoxy Choose: 2-Methoxy-2- methylpropanimidamide Handling->Methoxy No

Caption: Decision guide for selecting an amidine reagent.

Choose Acetamidine HCl when:

  • Your amine substrate is sterically hindered.

  • A broad substrate scope is required.

  • You prioritize reagent stability and ease of handling (as a solid).

  • The reaction can tolerate the presence of an additional base and its corresponding salt.

Choose 2-Methoxy-2-methylpropanimidamide when:

  • Your amine substrate is small and unhindered.

  • You need to avoid an additional base in your reaction mixture.

  • High reaction temperatures are feasible for your substrate.

Ultimately, the optimal choice will depend on the specific molecular context. For novel or complex substrates, empirical screening of both reagents may be the most effective strategy to identify the ideal conditions for a successful guanidinylation.

References

  • Wikipedia. Acetamidine hydrochloride. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Williams, R. pKa Data Compiled by R. Williams (page-1). [Link]

  • Sciencemadness Wiki. Acetamidine hydrochloride. (2023). [Link]

  • ResearchGate. Synthesis of Guanidines in Solution | Request PDF. (2006). [Link]

  • DrugFuture. Acetamidine Hydrochloride. [Link]

  • Organic Chemistry Portal. Synthesis of guanidines. [Link]

  • PubMed. Solid-phase synthesis of substituted guanidines using a novel acid labile linker. [Link]

  • RSC Publishing. One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. (2018). [Link]

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  • PubMed. Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors. [Link]

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Validation

A Senior Application Scientist's Guide to Validating Amidine Structures Using ¹³C NMR Spectroscopy

Abstract For researchers in medicinal chemistry and materials science, the definitive structural elucidation of amidine-containing compounds is paramount. These moieties are prevalent in pharmacologically active agents a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers in medicinal chemistry and materials science, the definitive structural elucidation of amidine-containing compounds is paramount. These moieties are prevalent in pharmacologically active agents and functional materials, yet their structural complexity, arising from tautomerism and geometric isomerism, presents significant analytical challenges. This guide provides an in-depth, comparative analysis of spectroscopic techniques for amidine characterization, with a primary focus on the utility and application of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the underlying principles, provide actionable experimental protocols, and compare the insights gained from ¹³C NMR with those from complementary techniques such as ¹⁵N NMR, Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently and accurately validate amidine structures.

The Intricacies of Amidine Structure: A Persistent Challenge

The amidine functional group, characterized by a nitrogen double-bonded to a carbon that is also single-bonded to another nitrogen, is a cornerstone in the design of numerous bioactive molecules and catalysts. However, this seemingly simple arrangement harbors a significant degree of structural ambiguity that can profoundly impact a molecule's biological activity and physical properties. The principal challenges in unambiguously assigning an amidine's structure stem from:

  • Amine-Imine Tautomerism: The labile proton on the amidine functional group can reside on either nitrogen atom, leading to two distinct tautomeric forms. These tautomers can coexist in solution and interconvert rapidly, complicating spectroscopic analysis.[1][2][3][4]

  • E/Z Geometric Isomerism: Rotation around the C-N single and double bonds can be restricted, leading to the formation of stable E and Z geometric isomers.[1][2][3] Distinguishing between these isomers is crucial as they can exhibit different chemical reactivity and biological efficacy.

  • Protonation State: Amidines are basic and can exist in their neutral or protonated (amidinium) forms depending on the pH of their environment.[5][6][7] The protonation state significantly influences the electronic distribution and, consequently, the spectroscopic signature of the molecule.[5][6][8]

¹³C NMR Spectroscopy: A First Line of Inquiry for Amidine Validation

¹³C NMR spectroscopy is a powerful and readily accessible tool for probing the carbon skeleton of a molecule. For amidines, the chemical shift of the central amidine carbon is a particularly sensitive reporter of its electronic environment, making it a diagnostic marker for structural elucidation.

The Diagnostic Amidine Carbon Signal

The carbon atom of the N=C-N functional group in an amidine typically resonates in a distinct region of the ¹³C NMR spectrum. While the exact chemical shift is influenced by substituents, the general ranges are as follows:

Amidine TypeTypical ¹³C Chemical Shift (δ) of Amidine Carbon (ppm)
Unprotonated Amidines150 - 170
Protonated Amidines (Amidinium ions)160 - 180

Note: These are general ranges and can be influenced by solvent, temperature, and substituent effects.

The downfield shift upon protonation is a key diagnostic feature and can be attributed to the increased positive charge on the amidinium moiety, which deshields the central carbon atom.[5][6]

Deciphering Tautomerism and Isomerism with ¹³C NMR

The power of ¹³C NMR lies in its ability to distinguish between the subtle electronic differences in tautomers and geometric isomers.

  • Tautomerism: In cases of slow exchange between tautomers on the NMR timescale, separate signals for the amidine carbon of each tautomer may be observed. More commonly, rapid interconversion leads to a single, time-averaged signal. The chemical shift of this averaged signal can provide clues about the equilibrium position. For instance, a shift closer to the expected value for one tautomer suggests it is the major species in solution.[1][2][3][4]

  • E/Z Isomerism: The different spatial arrangements of substituents in E and Z isomers result in distinct electronic environments for the amidine carbon and adjacent carbons. This often leads to separate, well-resolved signals for each isomer in the ¹³C NMR spectrum, allowing for their identification and quantification.[9][10] The relative integration of these signals provides the isomeric ratio.

A Comparative Toolkit: Situating ¹³C NMR Among Other Techniques

While ¹³C NMR is a potent tool, a multi-faceted approach often provides the most definitive structural validation. Here, we compare ¹³C NMR with other key analytical techniques.

TechniquePrincipleInformation Provided for AmidinesAdvantagesLimitations
¹³C NMR Nuclear spin transitions of ¹³C nuclei in a magnetic field.Amidine carbon chemical shift, presence of tautomers/isomers, protonation state.Readily available, provides quantitative data on isomeric ratios.Can be insensitive, spectra can be complicated by slow exchange.
¹⁵N NMR Nuclear spin transitions of ¹⁵N nuclei in a magnetic field.Direct observation of nitrogen environments, tautomerism, protonation.[11][12][13][14]Highly sensitive to the electronic state of nitrogen, providing unambiguous evidence of tautomeric forms.[11][12]Low natural abundance of ¹⁵N often requires isotopic labeling, less commonly available instrumentation.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the precise 3D atomic arrangement in the solid state.[15][16][17][18][19]The "gold standard" for unambiguous structure determination.[17][18]Requires a suitable single crystal, the solid-state structure may not represent the solution-state structure.
FTIR Spectroscopy Absorption of infrared radiation, causing molecular vibrations.C=N and N-H stretching and bending frequencies.Fast and simple, provides information on functional groups.[20][21][22][23]Bands can be broad and overlapping, making definitive assignments challenging.[24][25]

Experimental Protocol: Best Practices for Acquiring High-Quality ¹³C NMR Data for Amidines

Adherence to a rigorous experimental protocol is crucial for obtaining high-quality, interpretable ¹³C NMR data.

Workflow for Amidine Structure Validation

Amidine_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep 1. Dissolve Amidine (5-20 mg) in 0.6 mL of deuterated solvent filter 2. Filter if necessary prep->filter tube 3. Transfer to NMR tube filter->tube setup 4. Spectrometer Setup (Tune & Shim) tube->setup acq 5. Acquire ¹³C Spectrum (e.g., zgpg30) setup->acq proc 6. Fourier Transform, Phase & Baseline Correction acq->proc ref 7. Chemical Shift Referencing proc->ref integrate 8. Peak Picking & Integration ref->integrate interpret 9. Spectral Interpretation (Compare to literature/predictions) integrate->interpret

Caption: A generalized workflow for amidine structure validation using ¹³C NMR.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the amidine sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean, dry vial. The choice of solvent can influence tautomeric equilibria, so consistency is key for comparative studies.

    • If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the ¹³C probe to the correct frequency.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. A common pulse program is zgpg30, which uses a 30° pulse angle to allow for faster repetition times.

    • Ensure a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary amidine carbon.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the chemical shift scale to the solvent peak or an internal standard (e.g., TMS).

    • Identify the amidine carbon signal in the expected region (typically 150-180 ppm).

    • Compare the observed chemical shift with literature values for similar compounds or with predictions from computational chemistry to aid in assignment.[26][27][28][29][30]

Case Study: Distinguishing Tautomers in a Novel Phenylacetamidine

Consider a newly synthesized N-phenylacetamidine. The key question is which tautomer, the amino or the imino form, predominates in solution.

Amidine_Tautomerism cluster_nmr ¹³C NMR Observation amino Ph-NH-C(CH3)=NH equilibrium amino->equilibrium imino Ph-N=C(CH3)-NH2 nmr_signal Single, averaged signal for the amidine carbon equilibrium->imino equilibrium->nmr_signal Rapid Exchange

Caption: Tautomeric equilibrium of N-phenylacetamidine and its representation in ¹³C NMR.

A ¹³C NMR spectrum was acquired in CDCl₃. A single signal for the amidine carbon was observed at δ 155.2 ppm. Based on literature data for similar N-aryl amidines, the imino tautomer is often the predominant form.[1] The observed chemical shift is consistent with a time-averaged signal where the imino tautomer is the major contributor to the equilibrium. To further confirm this, low-temperature ¹³C NMR could be performed to potentially resolve the signals for the individual tautomers.

Troubleshooting and Advanced Considerations

  • Low Signal-to-Noise: The amidine carbon is quaternary and thus can have a long relaxation time and no Nuclear Overhauser Effect (NOE) enhancement, leading to a weak signal. Increase the number of scans or add a small amount of a relaxation agent like Cr(acac)₃.

  • Peak Broadening: This can occur due to intermediate exchange rates between tautomers or isomers. Acquiring spectra at different temperatures can help to either sharpen the signals (by moving into the fast or slow exchange regime) or to coalesce separate signals.

  • Ambiguous Assignments: When the chemical shift alone is not definitive, 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. A correlation from a proton on a substituent to the amidine carbon can provide an unambiguous assignment.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural validation of amidines. The chemical shift of the amidine carbon provides a sensitive probe into the electronic environment of this functional group, enabling the characterization of tautomeric forms, geometric isomers, and protonation states. While ¹³C NMR is a powerful first-line technique, a comprehensive and unambiguous structural assignment is best achieved through a multi-technique approach, integrating data from ¹⁵N NMR, X-ray crystallography, and FTIR spectroscopy where possible. By following the best practices outlined in this guide, researchers can confidently navigate the complexities of amidine characterization, accelerating their research in drug discovery and materials science.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-2-methylpropanimidamide Hydrochloride

This guide provides a comprehensive framework for the safe handling and disposal of 2-Methoxy-2-methylpropanimidamide hydrochloride. As a laboratory professional, your safety and the integrity of your research environmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling and disposal of 2-Methoxy-2-methylpropanimidamide hydrochloride. As a laboratory professional, your safety and the integrity of your research environment are paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and compliance.

Disclaimer: This document provides guidance based on the chemical family of imidates and general hazardous waste protocols. A Safety Data Sheet (SDS) for the specific compound 2-Methoxy-2-methylpropanimidamide hydrochloride was not located in the provided search results. You are required to consult the manufacturer-specific SDS for this compound and your institution's Environmental Health & Safety (EHS) guidelines before handling or disposal. This guide supplements, but does not replace, official documentation and local regulations.

Hazard Assessment: Understanding the "Why"

2-Methoxy-2-methylpropanimidamide hydrochloride, as an imidate hydrochloride salt, presents a specific hazard profile that dictates our handling and disposal strategy. Based on analogous compounds, the primary concerns are:

  • Corrosivity: Many amine hydrochlorides can cause severe skin burns and eye damage.[1] This is the driving factor for stringent Personal Protective Equipment (PPE) requirements.

  • Toxicity: The compound is likely harmful if swallowed.[1][2] Ingestion can lead to systemic effects, necessitating immediate medical attention.[3]

  • Environmental Hazard: Similar chemicals are noted as being harmful or very toxic to aquatic life, with potential for long-lasting effects.[1] The compound's water solubility suggests it can be mobile in the environment, making containment critical.[1]

  • Reactivity: It may be incompatible with strong oxidizing agents and strong acids. Mixing with incompatible materials can lead to hazardous reactions.

Understanding these hazards is the foundation of a safe disposal plan. The goal is to isolate the chemical from personnel and the environment, from initial use through final disposal.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. Always wear the following when handling the pure substance, its solutions, or its waste.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes that can cause severe eye damage or burns.[1]
Hand Protection Nitrile gloves (or other chemically resistant gloves as specified by the manufacturer's compatibility chart).[5] Always double-glove when handling concentrated material.Provides a primary barrier against skin contact, which can cause corrosion or allergic reactions.[3][5]
Body Protection A fully-buttoned laboratory coat.[5] For larger quantities or spill cleanup, a chemically resistant apron or suit is recommended.Prevents contamination of personal clothing and skin.[1]
Respiratory Protection Use only within a certified laboratory chemical fume hood.[5] If aerosols or dusts are generated outside a hood, a NIOSH-approved respirator is required.Prevents inhalation of potentially irritating or toxic dust or vapors.[3][4]

Step-by-Step Disposal Protocol

Disposal is not a single action but a workflow. Follow this protocol to ensure compliance and safety from the point of generation to final collection.

Workflow for Disposal of 2-Methoxy-2-methylpropanimidamide Hydrochloride

G cluster_prep Preparation Phase cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Required PPE (Gloves, Goggles, Lab Coat) B Work in a Certified Chemical Fume Hood A->B Always C Select a Compatible, Airtight Waste Container B->C Begin Waste Generation D Affix a 'Hazardous Waste' Label C->D E Transfer Waste into Container (Solid or Liquid) D->E F Securely Seal Container (Except when adding waste) E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G After Use H Ensure Segregation from Incompatible Chemicals G->H I Complete Chemical Collection Request Form for EHS H->I When Container is Full J EHS Collects Waste for Approved Disposal Plant I->J

Caption: Disposal workflow from PPE to EHS collection.

Detailed Instructions
  • Waste Segregation and Collection :

    • Pure 2-Methoxy-2-methylpropanimidamide hydrochloride and solutions with significant concentrations must be collected as hazardous waste.[5] Do not dispose of this chemical down the drain or in regular trash.[6]

    • Use a designated, airtight, and chemically compatible waste container.[5][7] The original product container is often a suitable choice for waste.[7]

    • The container must be clearly labeled with a "Hazardous Waste" tag the moment the first drop of waste is added.[5][8] The label must include the full chemical name and approximate concentration.[6]

    • Keep the waste container tightly sealed except when actively adding waste.[9]

  • Interim Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8]

    • Ensure the storage area is cool, dry, and well-ventilated.[2]

    • Crucially, the container must be stored away from incompatible materials such as strong oxidizers and strong acids to prevent dangerous reactions.[5]

  • Final Disposal :

    • Once the waste container is full or no longer in use, complete a chemical collection request form for your institution's EHS department.[5][8]

    • EHS personnel are the only individuals authorized to transport the hazardous waste from your lab.[7] They will ensure the contents are disposed of at an approved waste disposal plant in accordance with all local, regional, and national regulations.[4]

Spill & Decontamination Procedures

Accidents happen. A prepared response is critical to mitigate exposure and environmental release.

Emergency Spill Response
  • Evacuate and Alert : Ensure all personnel in the immediate area are aware of the spill. If the spill is large, evacuate the lab and contact EHS immediately.

  • Containment : Prevent the spill from spreading or entering drains. Use an inert absorbent material like vermiculite or sand to soak up liquid spills.[1][10] For solid spills, carefully sweep up the material to avoid creating dust.[2][3]

  • Collection : Using non-sparking tools, carefully place the contaminated absorbent material or swept-up solid into a suitable, sealable container for hazardous waste disposal.[3][11]

  • Decontamination : Clean the spill area thoroughly. This involves a multi-step process:

    • Deactivation/Decontamination : This step aims to neutralize and remove the hazardous drug residue. Use an appropriate agent, such as a 2% bleach solution followed by a sodium thiosulfate solution to neutralize the corrosive bleach.[12]

    • Cleaning : Use a germicidal detergent to remove any remaining residue and cleaning agents.[12]

    • Rinsing : For non-porous surfaces, a final rinse with water may be appropriate. Collect all cleaning and rinse solutions as hazardous waste.

Routine Equipment Decontamination
  • All glassware, spatulas, and other equipment that have come into contact with 2-Methoxy-2-methylpropanimidamide hydrochloride must be decontaminated before reuse.

  • Triple rinse the equipment with a suitable solvent (e.g., water, if the compound is soluble). The first two rinses must be collected and disposed of as hazardous chemical waste.[7]

  • After the initial hazardous rinses, the equipment can typically be washed using standard laboratory procedures.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility. Your expertise in handling such materials is not just about generating data, but about managing the entire lifecycle of a chemical with precision and care.

References

  • Washington State University. (n.d.). Imidazole Standard Operating Procedure. Retrieved from [Link]

  • metasci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Anastasi, M., et al. (2018). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study. PLoS One, 13(8), e0201338. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]

  • Acros Organics. (n.d.). Azobis(2-methylpropionamidine) dihydrochloride, 98% MSDS. Retrieved from [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). 2-METHOXY-2-METHYL PROPANE. Retrieved from [Link]

  • RiskAssess. (n.d.). Disposal of chemical wastes. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]

  • ASHP. (n.d.). DECONTAMINATION AND CLEANING. Retrieved from [Link]

  • Unknown Source. (n.d.). Hazardous Waste Disposal Procedures.
  • Acros Organics. (2013, April 4). Material Safety Data Sheet - 2,2-Dimethoxypropane. Retrieved from [Link]

  • Environmental Health & Safety. (n.d.). Laboratory Closeouts. Retrieved from [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Methoxy-2-methylpropanimidamide Hydrochloride

Hazard Analysis and Risk Assessment 2-Methoxy-2-methylpropanimidamide hydrochloride is a hydrochloride salt, likely a solid, which presents several potential hazards based on the analysis of related chemical structures....

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis and Risk Assessment

2-Methoxy-2-methylpropanimidamide hydrochloride is a hydrochloride salt, likely a solid, which presents several potential hazards based on the analysis of related chemical structures. The primary risks are associated with irritation and potential damage to the skin, eyes, and respiratory system.

  • Eye Irritation: Analogous compounds are known to cause serious eye irritation or damage.[1] Direct contact with the eyes from dust particles or splashes could result in significant injury.

  • Skin Irritation: Contact with skin may cause irritation.[1] Prolonged exposure should be avoided, and any contamination should be addressed immediately.

  • Respiratory Tract Irritation: As a solid, the compound can form dust upon handling. Inhalation of this dust may cause respiratory irritation.[1]

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition may produce highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

The Hierarchy of Controls: A Foundational Safety Principle

Before selecting Personal Protective Equipment (PPE), it is crucial to implement more effective safety measures. PPE is the last line of defense. The hierarchy of controls, from most to least effective, is: Elimination, Substitution, Engineering Controls , Administrative Controls , and PPE . For handling 2-Methoxy-2-methylpropanimidamide hydrochloride, engineering controls are paramount.

  • Engineering Controls: All work involving the handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[2] This provides primary containment and protects the user from inhaling dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this chemical. Restrict access to authorized personnel and clearly label all containers and work areas.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all procedures involving 2-Methoxy-2-methylpropanimidamide hydrochloride. Selection should be based on a task-specific risk assessment.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash-resistant safety glasses with side protection are the absolute minimum.

  • Recommended: Chemical splash goggles that form a seal around the eyes should be worn, especially when there is a risk of splashes or handling larger quantities.

  • High-Risk Operations: When handling large quantities or performing tasks with a significant splash or dust generation potential, a face shield should be worn in addition to chemical goggles to protect the entire face.[1][3] All eyewear must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]

Skin and Body Protection

Preventing skin contact is critical to avoid irritation.

  • Gloves: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult glove manufacturer data for the specific solvent being used. Employ proper glove removal technique to avoid contaminating your skin.[3]

  • Laboratory Coat: A clean, buttoned laboratory coat must be worn to protect personal clothing and skin.

  • Additional Protection: For large-scale operations or during spill cleanup, a chemically resistant apron or coveralls may be necessary.

Respiratory Protection

Engineering controls (i.e., a fume hood) should eliminate the need for respiratory protection during routine operations.

  • When Required: A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if engineering controls fail, during a large spill, or if work must be performed outside of a fume hood where dust or aerosols could be generated.

  • Respirator Type: For nuisance dust exposures, a P95 (US) or P1 (EU) particulate respirator may be sufficient.[4] For higher-risk situations or unknown concentrations, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[4] A full respiratory protection program, including fit testing, is required when respirators are used.

PPE Protocols for Specific Laboratory Tasks

The level of PPE required is dictated by the specific task and the associated risks of exposure.

TaskHazard AssessmentMinimum Required PPE
Weighing Solid Compound High potential for dust generation and inhalation.Chemical fume hood, chemical splash goggles, nitrile gloves, lab coat.
Preparing Solutions Risk of splashes and contact with the solid.Chemical fume hood, chemical splash goggles, nitrile gloves, lab coat.
Running Reactions/Transfers Moderate risk of splashes.Chemical fume hood, safety glasses with side shields (goggles preferred), nitrile gloves, lab coat.
Spill Cleanup High risk of inhalation, skin, and eye contact.Chemical splash goggles, face shield, double-layered nitrile gloves, chemical-resistant apron or coveralls, appropriate respiratory protection.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for safety and compliance.

Spill Response Protocol

In the event of a spill, remain calm and execute the following steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources.[1]

  • Don Appropriate PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above.

  • Contain and Absorb: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1][5] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Scoop the absorbed material into a suitable, sealable container for hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.

Waste Disposal Plan

All waste containing 2-Methoxy-2-methylpropanimidamide hydrochloride must be treated as hazardous chemical waste.

  • Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Disposal Route: Dispose of contents and containers through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.[6]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Visual Workflow: PPE Selection Process

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with 2-Methoxy-2-methylpropanimidamide hydrochloride.

PPE_Selection_Workflow PPE Selection Workflow for 2-Methoxy-2-methylpropanimidamide Hydrochloride cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task (e.g., Weighing, Synthesis, Spill) Eng_Controls Work in Chemical Fume Hood? Start->Eng_Controls Dust_Hazard Dust or Aerosol Generation Possible? Eng_Controls->Dust_Hazard Yes Resp_Protection Add Approved Respirator Eng_Controls->Resp_Protection No Splash_Hazard Splash Hazard Present? Dust_Hazard->Splash_Hazard No Dust_Hazard->Resp_Protection Yes (High Dust) Base_PPE Base PPE: - Nitrile Gloves - Lab Coat Always Required Splash_Hazard->Base_PPE No Eye_Protection Add Chemical Splash Goggles Splash_Hazard->Eye_Protection Yes Eye_Protection->Base_PPE Face_Protection Add Face Shield Eye_Protection->Face_Protection Significant Splash Risk Face_Protection->Base_PPE Resp_Protection->Base_PPE

Caption: Decision workflow for selecting appropriate PPE.

References

  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Source: metasci.
  • SAFETY DATA SHEET - 2,2'-Azobis(2-methylpropionamidine) dihydrochloride. Source: Fisher Scientific.
  • SAFETY DATA SHEET - (S)-(+)-1-Methoxy-2-propylamine. Source: Thermo Fisher Scientific.
  • Material Safety Data Sheet - 2-METHOXY PROPENE. Source: CDH Fine Chemical.
  • MSDS of N-(2-methoxy-2-methyl-propyl)-formamide. Source: anlichem.
  • SAFETY DATA SHEET - (R)-(+)-2-Methoxypropionic acid. Source: Fisher Scientific.
  • Azobis(2-methylpropionamidine) dihydrochloride, 98% MSDS. Source: Acros Organics.
  • safely - dispose of - MED-Project. Source: medtakebackoregon.org.

Sources

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